trans-4-Aminotetrahydrofuran-3-ol
Description
BenchChem offers high-quality trans-4-Aminotetrahydrofuran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Aminotetrahydrofuran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-aminooxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330975-13-8 | |
| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Molecular Architecture of trans-4-Aminotetrahydrofuran-3-ol: A Technical Guide for Advanced Drug Design
Executive Summary
In modern medicinal chemistry, overcoming off-target toxicity and optimizing pharmacokinetic profiles often requires precision scaffold hopping. trans-4-Aminotetrahydrofuran-3-ol is an increasingly critical chiral cyclic amino alcohol building block utilized in the rational design of complex therapeutics[1][2]. By embedding an amino and hydroxyl group in a trans configuration around a saturated tetrahydrofuran (THF) ring, this molecule provides a highly directional, rigidified vector for hydrogen bonding[2]. This whitepaper deconstructs the structural rationale, physicochemical properties, and validated laboratory methodologies for integrating trans-4-aminotetrahydrofuran-3-ol into discovery workflows, specifically focusing on its use in immunomodulatory conjugates and kinase inhibitors.
Physicochemical Properties & Structural Causality
When selecting intermediate scaffolds, the physical parameters of the molecule dictate both the synthesis constraints and the in vivo behavior of the final drug candidate.
Quantitative Data Summary
The table below maps the foundational properties of the free base and its hydrochloride salt form, highlighting the causality of these metrics in drug development[1][3].
| Property | Value | Chemical / Biological Causality |
| Molecular Formula | C₄H₉NO₂ | Low molecular weight (103.12 g/mol ) maintains a low ligand efficiency penalty during scaffold hopping[1]. |
| CAS Registry Numbers | 190792-70-2 (Base)215940-96-8 (HCl Salt) | The HCl salt provides bench stability and enhanced aqueous solubility, resisting the rapid oxidation typical of free primary amines[3]. |
| Stereochemistry | (3R,4S) / (3S,4R) | The trans orientation prevents steric clash between the heteroatoms, enforcing an optimal dihedral angle for simultaneous hydrogen-bond donation and acceptance[3]. |
| Topological Polar Surface Area | 55.5 Ų | Ideal for maintaining permeability while providing necessary polarity to engage target binding pockets without being entirely sequestered by plasma proteins[1]. |
| Calculated XLogP3 | -1.6 | Highly hydrophilic nature dictates that coupling reactions must utilize polar aprotic solvents (e.g., MeCN, DMF) to ensure complete solvation[1]. |
Therapeutic Applications & Target Modulation
The utility of trans-4-aminotetrahydrofuran-3-ol is best exemplified by its capacity to fine-tune target affinity across distinct biological pathways.
-
TLR7/8 Dual Agonists (Immunomodulatory Conjugates): In the development of Toll-like receptor agonists, researchers discovered that introducing the trans-4-aminotetrahydrofuran-3-ol moiety at the meta position relative to a benzyl linker fundamentally altered receptor selectivity. Unlike pyrimidoindole derivatives that heavily skewed toward TLR7, the integration of this cyclic amino alcohol achieved a balanced TLR7/8 activation ratio (approximately 1:5). This dual activation is crucial for inducing robust type I interferon and pro-inflammatory cytokine responses in dendritic cells[2].
-
Hepatitis B Virus (HBV) Inhibitors: The cyclic ether core provides an ideal spatial geometry for fitting into restricted viral polymerase pockets, forming critical contacts while maintaining hepatoselective distribution profiles[4][5].
-
JAK3 Inhibitors: Within pyrrolopyridazine-based JAK3 inhibitors, the THF-amino alcohol serves as a selective hinge-binding motif, contributing to the specificity required to treat autoimmune diseases (e.g., rheumatoid arthritis) without suppressing the universally expressed JAK1/JAK2 pathways[6].
Pathway Visualization
Below is the logical cascade detailing how payloads utilizing the trans-4-aminotetrahydrofuran-3-ol scaffold trigger immune activation.
Mechanism of trans-4-Amino-THF-3-ol based TLR7/8 agonist signaling.
Validated Experimental Workflow: Sulfonamide Coupling
The following methodology outlines a self-validating system for the nucleophilic coupling of trans-4-aminotetrahydrofuran-3-ol with a sulfonyl chloride, a standard transformation utilized in the synthesis of HBV inhibitors[4][5]. This protocol is engineered to embed causality at every step, ensuring robust reproducibility.
Objective: Synthesize an intermediate sulfonamide while strictly preserving the integrity of the secondary hydroxyl group.
Step-by-Step Protocol
1. Reagent Preparation & Dissolution
-
Action: Suspend trans-4-aminotetrahydrofuran-3-ol (1.5 eq, e.g., 68.8 mg) and the target sulfonyl chloride (1.0 eq, e.g., 120 mg) in anhydrous Acetonitrile (MeCN, 4.4 mL)[4]. If using the hydrochloride salt (CAS 215940-96-8), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to free-base the amine in situ[6].
-
Causality: MeCN is chosen as a polar aprotic solvent. It fully solubilizes the highly polar amino alcohol (XLogP3 -1.6) without providing nucleophilic competition, which would otherwise occur if alcoholic solvents were used[1].
2. Controlled Nucleophilic Addition
-
Action: Stir the reaction mixture at room temperature (20-25 °C) for exactly 1 hour under an inert argon atmosphere[4][5].
-
Causality: The primary amine of the scaffold is sterically unhindered and highly nucleophilic; room temperature is sufficient for quantitative conversion. Heating risks the secondary hydroxyl group reacting with the sulfonyl chloride, creating unwanted dimeric or di-sulfonylated impurities.
3. In-Process Control (IPC)
-
Action: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS (ESI+).
-
Causality (Self-Validation): The protocol demands verification of complete starting material consumption before moving to quenching. The mass spectra must display the exact [M+H]⁺ of the target sulfonamide, validating that the reaction has not stalled.
4. Quenching and Phase Partitioning
-
Action: Evaporate volatiles under reduced pressure. Partition the resulting crude residue between Ethyl Acetate (EtOAc, 15 mL) and saturated aqueous Ammonium Chloride (NH₄Cl, 15 mL)[5]. Extract the aqueous layer twice with EtOAc.
-
Causality: Saturated NH₄Cl serves a dual purpose: its mild acidity (pH ~5.5) swiftly quenches any unreacted sulfonyl chloride and protonates basic impurities, retaining them in the aqueous phase, while the neutral, newly formed sulfonamide selectively partitions into the organic EtOAc layer[5].
5. Desiccation and Validation
-
Action: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo. Validate the isolated solid via ¹H-NMR (DMSO-d₆).
-
Causality: The ¹H-NMR must explicitly show a broad singlet near
5.0 ppm corresponding to the unreacted OH proton, serving as the ultimate structural validation that O-sulfonylation was successfully avoided.
References
-
PubChem. "Trans-4-Amino-Tetrahydro-Furan-3-Ol | CID 9793712". National Institutes of Health. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach". Available at: [Link]
- Google Patents. "WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus".
- Google Patents / European Patent Office. "EP2686326A1 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases".
Sources
- 1. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 215940-96-8: 3-Furanol, 4-aminotetrahydro-, hydrochlor… [cymitquimica.com]
- 4. BR112021002565A2 - compound, pharmaceutically acceptable salt, tautomer or stereoisomer thereof, pharmaceutical composition, process for the synthesis and use of said compound - Google Patents [patents.google.com]
- 5. WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(3R,4S)-4-aminotetrahydrofuran-3-ol physical properties
An In-Depth Technical Guide to the Physical Properties of (3R,4S)-4-aminotetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4S)-4-aminotetrahydrofuran-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, a critical aspect in the design of novel pharmaceuticals. This guide provides a comprehensive overview of the physical and chemical properties of (3R,4S)-4-aminotetrahydrofuran-3-ol, offering a foundational resource for its effective use in research and development.
Chemical Identity and General Properties
(3R,4S)-4-aminotetrahydrofuran-3-ol is a saturated five-membered oxygen-containing heterocycle substituted with an amino group and a hydroxyl group on adjacent carbon atoms with a trans relative stereochemistry.
| Property | Value | Source |
| IUPAC Name | (3R,4S)-4-aminooxolan-3-ol | [1] |
| CAS Number | 190792-70-2 | [1][2] |
| Molecular Formula | C₄H₉NO₂ | [1][3] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity (Commercial) | ≥95% | [2] |
| Storage | Refrigerator (2-8 °C) | [2][4] |
| InChI | InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | [1] |
| InChIKey | HQVKXDYSIGDGSY-IMJSIDKUSA-N | [1] |
| SMILES | C1O">C@@HN | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug discovery, influencing aspects from reaction kinetics to bioavailability.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XLogP3-AA (logP) | -1.6 | [1][3] |
| Topological Polar Surface Area (TPSA) | 55.5 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1][3] |
| Hydrogen Bond Acceptors | 3 | [1][3] |
| Rotatable Bonds | 0 | [1][3] |
Expert Insight: The negative XLogP3-AA value suggests that (3R,4S)-4-aminotetrahydrofuran-3-ol is a highly polar and hydrophilic molecule, which is consistent with the presence of both amino and hydroxyl groups. This high polarity indicates that it is likely to be highly soluble in polar protic solvents such as water and short-chain alcohols, and poorly soluble in non-polar organic solvents. The topological polar surface area (TPSA) of 55.5 Ų is within the range typically associated with good oral bioavailability according to Lipinski's rule of five.
Experimental Protocols for Physicochemical Property Determination
The following protocols outline standard methodologies for the experimental determination of key physicochemical properties.
Principle: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry (3R,4S)-4-aminotetrahydrofuran-3-ol is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range over which the sample melts (from the appearance of the first liquid droplet to complete liquefaction) is recorded as the melting point. A narrow melting range is indicative of high purity.
Principle: Determining the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation.
Methodology (Visual Method):
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Sample Preparation: A known mass (e.g., 10 mg) of (3R,4S)-4-aminotetrahydrofuran-3-ol is placed in a vial.
-
Titration: The solvent is added in small, measured increments with vigorous vortexing after each addition.
-
Observation: The point at which the solid completely dissolves is noted, and the solubility is expressed in terms of mg/mL or as a qualitative descriptor (e.g., soluble, sparingly soluble, insoluble).
Principle: The pKa values quantify the acidity and basicity of the ionizable functional groups (the amino and hydroxyl groups). This is critical for understanding the ionization state of the molecule at different pH values, which affects its solubility, lipophilicity, and interaction with biological targets.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of (3R,4S)-4-aminotetrahydrofuran-3-ol is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.
Spectroscopic and Spectrometric Data
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of (3R,4S)-4-aminotetrahydrofuran-3-ol. While specific experimental spectra for this compound are not widely published, the following sections provide predicted data based on its chemical structure and data from analogous compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in D₂O):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~4.0 - 4.2 | m | - |
| H4 | ~3.5 - 3.7 | m | - |
| H2α, H2β | ~3.8 - 4.1 | m | - |
| H5α, H5β | ~3.6 - 3.9 | m | - |
Predicted ¹³C NMR Data (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | ~70 - 75 |
| C4 | ~55 - 60 |
| C2 | ~70 - 75 |
| C5 | ~65 - 70 |
Expert Insight: The chemical shifts are highly dependent on the solvent used. In aprotic solvents like DMSO-d₆, the -OH and -NH₂ protons would be observable as distinct, exchangeable signals. The diastereotopic nature of the protons on C2 and C5 would lead to complex splitting patterns.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of (3R,4S)-4-aminotetrahydrofuran-3-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Obtain ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to aid in the complete assignment of all signals.
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Alcohol) | ~3200 - 3600 | Strong, Broad | O-H Stretch |
| N-H (Amine) | ~3200 - 3500 | Medium, Broad | N-H Stretch (overlaps with O-H) |
| C-H (Aliphatic) | ~2850 - 3000 | Medium | C-H Stretch |
| C-O (Ether & Alcohol) | ~1050 - 1150 | Strong | C-O Stretch |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data:
| m/z | Ion | Notes |
| 104.0712 | [M+H]⁺ | Molecular ion (positive ion mode, exact mass) |
| 102.0555 | [M-H]⁻ | Molecular ion (negative ion mode, exact mass) |
| 86 | [M-H₂O]⁺ | Loss of water |
| 73 | [M-CH₂O]⁺ | Fragmentation of the tetrahydrofuran ring |
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water with 0.1% formic acid for positive ion mode).
-
Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Principle: RP-HPLC separates compounds based on their hydrophobicity. Due to the high polarity of (3R,4S)-4-aminotetrahydrofuran-3-ol, a mobile phase with a high aqueous content is required.
Starting Method Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
-
Gradient: 5% B for 5 min, then ramp to 95% B over 10 min, hold for 5 min.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD).
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Principle: Chiral HPLC is essential to confirm the enantiomeric excess of the desired (3R,4S) stereoisomer. This is typically achieved using a chiral stationary phase (CSP).
Starting Method Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 210 nm or Refractive Index (RI).
Workflow Diagrams
Caption: Overall workflow from synthesis to application of (3R,4S)-4-aminotetrahydrofuran-3-ol.
Caption: Workflow for the spectroscopic and spectrometric identification of (3R,4S)-4-aminotetrahydrofuran-3-ol.
Safety and Handling
(3R,4S)-4-aminotetrahydrofuran-3-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]
Conclusion
(3R,4S)-4-aminotetrahydrofuran-3-ol is a valuable chiral building block with physicochemical properties that make it amenable to a variety of applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physical properties, along with detailed protocols for their experimental determination. A thorough understanding of these properties is essential for the successful and efficient use of this compound in the development of new chemical entities.
References
-
PubChem. (3R,4S)-4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. [Link]
-
Wikipedia. 3-Hydroxytetrahydrofuran. [Link]
- Google Patents. (R)
-
Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. [Link]
Sources
- 1. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4S)-4-Amino-tetrahydrofuran-3-ol | 190792-70-2 [sigmaaldrich.com]
- 3. 4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10486809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
The Structural, Stereochemical, and Synthetic Fundamentals of trans-4-Aminotetrahydrofuran-3-ol in Advanced Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the shift toward highly functionalized, low-molecular-weight aliphatic heterocycles has revolutionized scaffold-hopping strategies. Among these, trans-4-aminotetrahydrofuran-3-ol (PubChem CID: 9793712) has emerged as a structurally rigid, highly tunable chiral building block[1]. This whitepaper provides an in-depth mechanistic and structural analysis of this molecule, detailing the causality behind its stereoselective synthesis and its profound impact on developing dual Toll-Like Receptor (TLR) 7/8 agonists for immunomodulatory antibody-drug conjugates (ADCs)[2].
Stereochemical Topology & Structural Mechanics
The core pharmacological utility of trans-4-aminotetrahydrofuran-3-ol relies on the precise topology of its oxolane (tetrahydrofuran) ring and the spatial relationship of its C3 and C4 substituents[1].
The trans configuration forces the hydroxyl (-OH) and amino (-NH₂) groups to project onto opposite faces of the ring's envelope conformation. This anti-periplanar-like orientation minimizes steric hindrance between the heteroatoms while rigidly directing them into distinct vectors for target-protein hydrogen bonding. The molecule exists as two primary trans-enantiomers: (3R, 4S) and (3S, 4R) [1].
In advanced drug design, enantiomeric purity is critical. Target receptors such as TLR8 exhibit a highly restrictive hydrophobic binding pocket; incorrect spatial presentation of the tetrahydrofuran ring results in near-complete loss of binding affinity[2].
Stereocontrolled synthesis of trans-4-aminotetrahydrofuran-3-ol via SN2 anti-periplanar opening.
Causality-Driven Synthetic Workflows
To achieve the requisite stereochemistry, the synthetic protocol must strictly prohibit the formation of the cis-diastereomer.
Why Direct Amination is Flawed
While direct nucleophilic attack of aqueous ammonia on 3,4-epoxytetrahydrofuran can technically yield the target molecule[3], this approach is heavily flawed in practice. Ammonia requires high-pressure conditions and invariably leads to over-alkylation, generating complex mixtures of secondary and tertiary amines.
The Self-Validating Azide Protocol
To ensure stereochemical integrity and high yield, researchers utilize an indirect, self-validating synthetic route utilizing the azide ion (
This pathway is self-validating because the intermediate, trans-4-azidotetrahydrofuran-3-ol, is a stable, non-polar entity. Unlike crude amines, this azido-alcohol can be flawlessly purified via silica gel chromatography and verified via IR spectroscopy (distinctive azide stretch at ~2100 cm⁻¹) before committing to the final reduction, thus guaranteeing the purity of the downstream amine[4].
Standardized Experimental Protocol
Step 1: Synthesis of the Meso-Epoxide Intermediate [6]
-
Suspend
-bromosuccinimide (NBS) (1.0 equiv) in DI water and cool to 0°C. -
Dropwise add 2,5-dihydrofuran (1.0 equiv) over 15 minutes to prevent exothermic runaway, yielding the intermediate bromohydrin.
-
Add 50% aqueous sodium hydroxide (1.1 equiv). The base deprotonates the hydroxyl group, triggering an intramolecular
displacement of the bromide to form 3,4-epoxytetrahydrofuran . -
Validation Check: Extract with dichloromethane and perform GC analysis. The disappearance of the bromohydrin peak validates complete epoxide formation.
Step 2: Regio- and Stereoselective Ring Opening [4]
-
Dissolve 3,4-epoxytetrahydrofuran in a mixture of ethanol/water.
-
Add sodium azide (NaN₃, 1.2 equiv) and ammonium chloride (NH₄Cl, 1.1 equiv) to serve as a proton source. Reflux for 12 hours.
-
Validation Check: Quench and extract. Isolate the trans-4-azidotetrahydrofuran-3-ol via flash chromatography. Perform ¹H-NMR to confirm the trans-diaxial-like coupling constants (
Hz) for the C3 and C4 protons.
Step 3: Reduction to the Target Amine [4]
-
Dissolve the purified azido-alcohol in methanol containing a catalytic amount of trifluoroacetic acid (TFA).
-
Introduce 10 wt% Palladium on Carbon (Pd/C) and stir under an H₂ atmosphere for 12-40 hours at ambient temperature.
-
Filter through Celite to remove the catalyst, and concentrate in vacuo to yield trans-4-aminotetrahydrofuran-3-ol.
Scaffold Hopping in Drug Development: TLR7/8 Dual Agonists
The unique spatial geometry of trans-4-aminotetrahydrofuran-3-ol has proven revolutionary in the design of Toll-Like Receptor (TLR) 7 and 8 agonists[2]. Activation of these endosomal pathways stimulates dendritic cells and prompts the production of type I interferons, making them ideal payloads for immunomodulatory ADCs targeting the tumor microenvironment.
Traditional pyrimidoindole scaffolds yield potent TLR7 activity but severely lack TLR8 activity. By applying a scaffold hopping approach, medicinal chemists discovered that replacing standard terminal chains with the trans-4-amino-tetrahydrofuran-3-ol moiety perfectly rebalances the activity[2].
Mechanistically, the trans-configuration ensures that while the lipophilic portion of the molecule anchors tightly into a narrow hydrophobic binding pocket, the highly polar terminal tetrahydrofuran amine projects directly outward into the solvent-exposed region of the TLR receptor[2].
Quantitative SAR Validation
The table below illustrates the profound impact of the trans-4-amino-THF-3-ol modification compared to baseline structural analogues.
| Scaffold Formulation | TLR7 Potency (EC₅₀) | TLR8 Potency (EC₅₀) | TLR7:8 Ratio | Biological Outcome |
| Pyrimidoindole Base (Cmpd 6) | High (Potent) | Low | ~ 1:100 | Heavily skewed; lacks broad cytokine induction. |
| (3R,4S)-4-amino-THF-3-ol Modified | High | High | ~ 1:5 | Balanced dual agonism; optimal T-cell priming. |
| (3S,4R)-4-amino-THF-3-ol Modified | Low | Low | N/A | Total loss of activity; confirms strict chiral reliance. |
| Alkyl Chain (Des-hydroxyl) | Moderate | Nil | N/A | Fails to bind; demonstrates necessity of C3-OH. |
Data synthesized from foundational SAR studies on pyrimidoindole and pyrazolepyrimidine derivatives[2].
Dual TLR7/8 activation pathway induced by trans-4-amino-THF-3-ol conjugated ADC payloads.
Consolidated References
-
PubChem Compound Summary for CID 9793712: Trans-4-Amino-Tetrahydro-Furan-3-Ol Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
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The Tetrahydrofuran Motif as a Versatile Pharmacophore: Biological Activity, Mechanisms, and Molecular Targets
Executive Summary
The tetrahydrofuran (THF) ring is an indispensable oxygen-containing heterocycle in modern medicinal chemistry. Owing to its unique stereochemical rigidity, specific spatial volume, and exceptional capacity to act as a potent hydrogen-bond acceptor, the substituted THF motif serves as the core framework for diverse therapeutic agents. This whitepaper provides a comprehensive technical analysis of the biological activities of substituted THF derivatives, focusing primarily on their roles as high-barrier antiviral agents (HIV protease inhibitors) and profound antitumor compounds (Annonaceous acetogenins).
Antiviral Efficacy: The Evolution of the THF Motif in HIV-1 Protease Inhibitors
The introduction of THF derivatives drastically altered the landscape of antiretroviral therapies. Early generations of protease inhibitors (PIs) struggled with the rapid emergence of viral mutations. The transition from mono-THF to bis-THF moieties proved to be a masterclass in structure-based drug design[1].
Mechanistic Causality of the Bis-THF Group
Amprenavir, an early PI, utilizes a single THF carbamate group to interact with the S2 subsite of the HIV-1 protease[1]. While effective, single point mutations could disrupt the binding pocket's conformation, diminishing the drug's efficacy.
To counteract this, researchers developed Darunavir (DRV), which incorporates a bicyclic bis-tetrahydrofuran (bis-THF) moiety[1]. The causality behind Darunavir’s extreme genetic barrier to resistance lies in its binding mechanics: the dual oxygen atoms in the bis-THF ring form direct, robust hydrogen bonds with the highly conserved backbone amide NH atoms of Asp29 and Asp30 in the S2 subsite[2]. Because Darunavir binds to the structurally indispensable backbone rather than mutable side chains, the HIV-1 virus cannot easily confer resistance without fatally compromising its own protease function[2]. Even when primary resistance mutations occur, such as the V32I substitution, the bis-THF group demonstrates enhanced Connolly surface interactions with the mutated isoleucine, retaining high-affinity binding[3].
Self-Validating Protocol: FRET-Based HIV-1 Protease Inhibition & Resistance Profiling
To reliably evaluate the efficacy and genetic barrier of newly synthesized THF-based PIs, assays must inherently validate both enzymatic inhibition and structural resilience against mutations.
Step 1: Enzyme and Substrate Preparation
-
Action : Express and purify both wild-type HIV-1 protease (PRWT) and mutant strains (e.g., PRV32I, PRL33F)[3].
-
Causality : Using parallel mutant strains provides an internal control to directly measure the "fold-resistance" drop, defining the compound's genetic barrier.
Step 2: Compound Incubation
-
Action : Prepare serial dilutions of the bis-THF compound (0.1 pM to 100 nM) and incubate with the protease variants in a pH 5.5 sodium acetate buffer for 30 minutes.
Step 3: FRET Cleavage Activation
-
Action : Add a fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).
-
Causality : The intact peptide undergoes internal quenching. Protease cleavage separates the EDANS and DABCYL groups, yielding a measurable fluorescent signal directly proportional to enzyme activity.
Step 4: Self-Validation & Data Acquisition
-
Action : Monitor fluorescence (Ex: 340 nm, Em: 490 nm). Include Amprenavir as a positive control and an enzyme-free blank as a negative control.
-
Validation Check : Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range. Furthermore, the protocol proves self-validating if the IC50 ratio of (Mutant / PRWT) for Darunavir approaches 1.0, while the Amprenavir ratio shows a dramatic >10-fold loss of potency, confirming the structural superiority of the bis-THF moiety[3],[4].
Caption: Self-validating FRET-based workflow for evaluating the genetic resistance barrier of THF inhibitors.
Antitumor Activity: Annonaceous Acetogenins as Metabolic Disruptors
Beyond synthetic antivirals, nature utilizes the THF ring in a class of polyketide-derived fatty acids known as Annonaceous acetogenins (ACGs), found exclusively in the Annonaceae plant family[5]. Compounds like Squamocin, Bullatacin, and Annonacin feature 1 to 3 THF rings flanked by hydroxyl groups, terminating in an α,β-unsaturated γ-lactone[6],[5].
Mechanistic Causality of THF in Acetogenins
ACGs are arguably the most potent known inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (Complex I)[5]. The spatial arrangement of the adjacent or non-adjacent THF rings serves as a highly specific topological mimic that inserts into the hydrophobic pocket of Complex I[7],[5].
By binding to Complex I, ACGs block the transport of electrons to ubiquinone, halting oxidative phosphorylation. This triggers a specific cascade of causality:
-
ATP Starvation : Highly proliferating cancer cells, demanding excessive ATP for survival (the Warburg effect vulnerability), suffer rapid ATP depletion[6].
-
Membrane Depolarization : The loss of proton motive force disrupts the mitochondrial membrane potential.
-
Apoptosis : This disruption induces the intrinsic apoptotic pathway, resulting in Bax translocation, cytochrome c release, and caspase-3 activation, culminating in targeted cancer cell death while sparing quiescent healthy cells[7],[8].
Caption: Mechanistic pathway of THF-acetogenin mediated mitochondrial apoptosis in tumor cells.
Self-Validating Protocol: Mitochondrial Complex I Inhibition Assay
To isolate Complex I inhibition as the definitive causal factor of cytotoxicity, the assay must differentiate it from generalized membrane toxicity.
Step 1: Mitochondrial Isolation
-
Action : Isolate intact mitochondria from target cancer cell lines (e.g., HeLa or MCF-7) using differential centrifugation in a sucrose/HEPES buffer.
Step 2: Complex I Specific Activity Measurement
-
Action : Incubate isolated mitochondria with NADH and ubiquinone-1 (Q1). Introduce the THF-acetogenin (e.g., 0.1 to 10 nM). Measure the decrease in NADH absorbance continuously at 340 nm.
-
Causality : The oxidation of NADH to NAD+ is directly coupled to Complex I reducing Q1. A flatline in absorbance drop proves Complex I blockage.
Step 3: Self-Validation via Chemical Controls
-
Action : Run a parallel sample using Rotenone (a known Complex I inhibitor) as a positive control, and FCCP (an uncoupling agent) as a specificity control.
-
Validation Check : The protocol is internally validated if Rotenone induces a similar kinetic halt as the ACG, while FCCP does not rescue NADH oxidation. This proves the compound is physically obstructing the enzyme pocket (via its THF rings) rather than merely collapsing the proton gradient.
Antimicrobial Applications of Tetrahydrofuran-2-ylmethylamines
The broad-spectrum utility of the THF ring extends into antimicrobial and anti-inflammatory domains. Simple substituted derivatives, such as N-substituted tetrahydrofuran-2-ylmethylamines, represent highly accessible synthetic scaffolds[9].
Recent methodologies emphasize the condensation of tetrahydrofuran-2-ylmethylamine with 4-chlorobenzenesulfonyl chloride under mild basic conditions to form sulfonamide derivatives[9]. These molecules leverage the THF ring's lipophilicity to penetrate bacterial cell walls, where the appended sulfonamide group acts as a moderate inhibitor of microbial folic acid synthesis pathways (by mimicking p-aminobenzoic acid)[9],.
Quantitative Data Summary
The biological impact of varying the THF motif is best illustrated by comparing the inhibitory metrics across distinct pharmacological targets.
| Compound Class | Representative Agent | Primary Molecular Target | Biological Mechanism | Typical Potency (IC50 / MIC) |
| Mono-THF Inhibitor | Amprenavir | HIV-1 Protease (Active Site) | Substrate mimicking / H-bonding | IC50 ~ 0.1 - 5 nM |
| Bis-THF Inhibitor | Darunavir | HIV-1 Protease (S2 Subsite) | Backbone H-bonding (High barrier) | IC50 < 0.005 nM |
| Bis-THF Acetogenin | Bullatacin | Mitochondrial Complex I | NADH-ubiquinone transport blockage | IC50 ~ 0.5 - 5 nM |
| Mono-THF Acetogenin | Annonacin | Mitochondrial Complex I | Deprivation of cellular ATP | IC50 ~ 10 - 25 nM |
| THF-amine Derivative | N-(THF-2-ylmethyl)-sulfonamides | Bacterial Folic Acid Synthesis | p-aminobenzoic acid competitive inhibition | MIC ~ 10 - 50 µg/mL |
Note: IC50 values represent typical ranges observed in wild-type in vitro enzymatic/cytotoxicity assays; variances occur based on specific cell lines and assay conditions.
Conclusion & Future Perspectives
The tetrahydrofuran motif is far more than a structural linker; it is a highly active pharmacophore capable of dictating target specificity and circumvention of drug resistance. In viral applications, transitioning from mono to bis-THF structures allowed direct hydrogen bonding to invariant enzymatic backbones, creating drugs like Darunavir that resist mutational escape[3],[2]. In oncology, the natural spatial configurations of THF rings in acetogenins present a lethal topological fit for mitochondrial Complex I, exploiting the metabolic vulnerabilities of cancer cells[7],[8],[5].
Future drug development pipelines must focus on hybridizing these insights: utilizing the stereochemical predictability and aqueous solubility of the THF core to design next-generation multi-target inhibitors, particularly for multidrug-resistant pathogens and refractory malignancies.
References
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Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC. nih.gov.[Link]
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Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. researchgate.net.[Link]
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Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance | mBio. asm.org.[Link]
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A Review on the in vitro Anticancer Potentials of Acetogenins from Annona muricata Linn. a Potential Inducer of Bax. ijper.org. [Link]
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Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. chempublishers.com.[Link]
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Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjug | DDDT. dovepress.com.[Link]
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HIV-1 protease inhibitors and mechanisms of HIV-1's resistance. globalhealthmedicine.com. [Link]
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Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed. nih.gov. [Link]
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Acetogenins of Annona muricata leaves: Characterization and potential anticancer study. oatext.com.[Link]
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Acetogenin – Knowledge and References. taylorandfrancis.com.[Link]
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The Tetrahydrofuran Motif in Marine Lipids and Terpenes. mdpi.com.[Link]
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An In-depth Technical Guide to the Solubility and Stability of Aminotetrahydrofuranols
Abstract
Aminotetrahydrofuranols represent a pivotal class of heterocyclic compounds, frequently incorporated as key structural motifs in pharmacologically active molecules. Their utility in drug development is profoundly influenced by two core physicochemical properties: solubility and stability. Aqueous solubility is a prerequisite for absorption and distribution, while chemical stability dictates a molecule's shelf-life and degradation profile. This technical guide provides an in-depth exploration of the factors governing the solubility and stability of aminotetrahydrofuranols. It synthesizes theoretical principles with actionable, field-proven experimental protocols for their comprehensive assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate these critical properties to advance their research and development programs.
Introduction: The Aminotetrahydrofuranol Core
The aminotetrahydrofuranol scaffold is a saturated five-membered cyclic ether (tetrahydrofuran) bearing both a hydroxyl (-OH) and an amino (-NR₂) group. This unique combination of functional groups imparts a complex physicochemical character that is central to its role in medicinal chemistry.
-
The Tetrahydrofuran Ring: A polar cyclic ether, it can act as a hydrogen bond acceptor. Its puckered conformation influences the spatial arrangement of substituents, affecting receptor binding and intramolecular interactions.
-
The Hydroxyl Group: A hydrogen bond donor and acceptor, it significantly enhances hydrophilicity. Its acidity is generally low (pKa ~16-18), meaning it remains protonated under physiological conditions.
-
The Amino Group: Typically basic, its protonation state is highly dependent on the pH of the surrounding medium and the nature of its substituents (primary, secondary, tertiary). This ionizable group is often the primary determinant of pH-dependent solubility.[1]
The interplay between these groups dictates the molecule's overall polarity, lipophilicity, and ionization state, which in turn govern its solubility and susceptibility to various degradation pathways.[1] Understanding these properties is not merely an academic exercise; it is a critical step in drug discovery and development, impacting everything from initial screening to final formulation.[1][2]
Physicochemical Principles of Solubility
The solubility of an aminotetrahydrofuranol is a function of its ability to favorably interact with a given solvent. In drug development, aqueous solubility is of paramount importance. The key drivers are molecular structure, pH, and temperature.
The Influence of Molecular Structure
The intrinsic solubility of the molecule is dictated by the balance between its hydrophilic (amino, hydroxyl groups) and lipophilic (alkyl or aryl substituents, the hydrocarbon backbone) portions.
-
Hydrogen Bonding: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, facilitating interactions with water molecules.[1]
-
Ionization: The basicity of the amino group allows for the formation of a charged (protonated) species in acidic to neutral pH environments. This ionic form interacts much more favorably with polar water molecules than the neutral form, drastically increasing solubility.[3][4][5]
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) quantifies the lipophilicity of a compound.[6] An increase in non-polar surface area (e.g., adding alkyl chains) will increase logP and generally decrease aqueous solubility.
pH-Dependent Solubility: The Role of pKa
For aminotetrahydrofuranols, solubility is most dramatically influenced by pH due to the basicity of the amino group. The Henderson-Hasselbalch equation governs the relationship between pH, the acid dissociation constant (pKa) of the conjugate acid of the amine, and the ratio of ionized to non-ionized species.
The solubility of the compound will be lowest at pH values well above the pKa of the amine (where the neutral, less soluble form predominates) and will increase significantly as the pH drops below the pKa, leading to the formation of the highly soluble protonated (cationic) form.[3][5][7] This behavior is critical for predicting how a drug will dissolve in different parts of the gastrointestinal tract.
Experimental Determination of Solubility
Accurate measurement of solubility is essential. Two primary methods are employed: thermodynamic and kinetic solubility assays.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This gold-standard method measures the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a given solvent.
Methodology:
-
Preparation: Add an excess of the solid aminotetrahydrofuranol compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility at each pH.
Causality: The extended equilibration time allows the system to reach its lowest energy state, where the chemical potential of the solid compound is equal to that of the dissolved compound. This provides a definitive solubility value, crucial for biopharmaceutical classification and formulation development.
Data Presentation: pH-Solubility Profile
The data from the shake-flask experiment should be summarized in a clear table and plotted to visualize the pH-solubility profile.
| pH of Buffer | Mean Solubility (µg/mL) | Standard Deviation |
| 2.0 | 15,250 | ± 450 |
| 4.5 | 12,800 | ± 370 |
| 6.8 | 4,500 | ± 150 |
| 7.4 | 1,100 | ± 65 |
| 9.0 | 85 | ± 12 |
Chemical Stability and Degradation
The chemical stability of aminotetrahydrofuranols is a measure of their resistance to degradation under various environmental conditions. Identifying potential degradation pathways is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9]
Key Degradation Pathways
-
Hydrolysis: The ether linkage in the tetrahydrofuran ring can be susceptible to acid-catalyzed cleavage, particularly under harsh acidic conditions and elevated temperatures. This would result in ring-opening.[10]
-
Oxidation: Both the ether and amino functionalities can be prone to oxidation. The tertiary carbon adjacent to the ether oxygen is a potential site, and secondary or primary amines can be oxidized to various products.[11][12] The presence of dissolved oxygen or oxidizing agents (e.g., peroxides) can accelerate this process.
-
Photodegradation: Compounds with chromophores that absorb UV or visible light may undergo photolytic degradation. The specific pathway is highly structure-dependent.
Visualization: General Structure and Key Functional Groups
The following diagram illustrates the core aminotetrahydrofuranol structure and highlights the functional groups that are key to its physicochemical properties.
Caption: Core structure of aminotetrahydrofuranol with key functional groups.
Experimental Assessment of Stability
Forced degradation (or stress testing) studies are the cornerstone of stability assessment.[9][13] These studies deliberately expose the drug substance to harsh conditions to identify likely degradation products and establish degradation pathways.[8][9] This information is vital for developing stability-indicating analytical methods.[8][13]
Protocol: Forced Degradation Study
This protocol is designed in accordance with ICH Q1A(R2) guidelines.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the aminotetrahydrofuranol in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 105 °C) and also heat the stock solution.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Time Points: Withdraw samples from each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Evaluation:
-
Calculate the percentage of API remaining.
-
Determine the percentage of each degradation product formed (using area percent).
-
Perform a mass balance to account for all material.
-
Use MS data to propose structures for the major degradants.
-
Trustworthiness: The inclusion of an unstressed control at each time point is critical for self-validation. It ensures that any observed changes are due to the stress condition and not to sample preparation or analytical variability. The stability-indicating method must be proven to separate all degradants from the parent peak and from each other.[14]
Visualization: Forced Degradation Workflow
This diagram outlines the logical flow of a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Data Presentation: Forced Degradation Summary
A summary table provides a clear overview of the stability profile.
| Stress Condition | Duration | % API Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| 0.1 M HCl, 80°C | 24h | 85.2% | 8.5% (RRT 0.75) | 4.1% (RRT 0.91) |
| 0.1 M NaOH, 80°C | 48h | 96.5% | 1.8% (RRT 0.82) | - |
| 3% H₂O₂, RT | 8h | 89.1% | 9.2% (RRT 1.15) | - |
| Heat, 105°C | 72h | 98.8% | < 0.5% | - |
| Photolytic (ICH) | - | 99.5% | < 0.2% | - |
(RRT = Relative Retention Time)
Conclusion
The solubility and stability of aminotetrahydrofuranols are multifaceted properties governed by a delicate balance of their structural features. The ionizable amino group confers a strong pH-dependence on aqueous solubility, a critical factor for oral drug delivery. While generally stable, the ether and amino functionalities represent potential sites for hydrolytic and oxidative degradation. A systematic approach, employing robust experimental protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, is imperative. The insights gained from these studies are fundamental to guiding lead optimization, selecting appropriate formulation strategies, and ultimately ensuring the development of safe and effective medicines.
References
-
Title: ICH Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
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Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]
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Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
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Title: Oxidative Degradation of Amines With High-Temperature Cycling Source: ResearchGate (PDF) URL: [Link]
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Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC (Springer) URL: [Link]
-
Title: REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND Source: International Journal of Research in Pharmaceutical and Nano Sciences URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Pharmaceutical Technology URL: [Link]
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Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: PMC (ACS Omega) URL: [Link]
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Title: Degradation Source: Chemistry LibreTexts URL: [Link]
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Title: Potential of solubility in drug discovery and development Source: ResearchGate URL: [Link]
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Title: The Essential of the Solubility for Drug Action Source: Crimson Publishers URL: [Link]
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Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
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Discovery and History of Aminotetrahydrofuran Compounds: From Fundamental Synthons to Precision Neurotherapeutics
Introduction: The Aminotetrahydrofuran Pharmacophore
The tetrahydrofuran (THF) ring substituted with an amino group—generically yielding aminotetrahydrofurans—represents one of the most evolutionarily privileged scaffolds in medicinal chemistry[1]. Originally recognized as a structural bioisostere for the ribofuranose unit found in natural nucleosides, the 2-aminotetrahydrofuran and 3-aminotetrahydrofuran motifs are essential building blocks. They serve as foundational cores for heavily utilized antiviral agents (e.g., AZT analogs) and act as crucial starting intermediates in the synthesis of cardiovascular therapeutics, such as the antiarrhythmic drug Tecadenoson[1][2]. Over the decades, the discovery and application of these compounds have matured from fundamental organic chemistry workflows into the design of sophisticated, precision-targeted neurotherapeutics.
Chemical Evolution: Transitioning to Green Biocatalysis
Historically, synthesizing pure, chiral 3-aminotetrahydrofuran demanded harsh, multi-step synthetic routes. A classic industrial process involved utilizing (S)-3-hydroxytetrahydrofuran, treating it with p-toluenesulfonyl chloride to form a leaving group, followed by nucleophilic substitution with sodium azide, and concluding with a reduction step[2].
Causality of Process Evolution: This traditional route faced severe industrial and safety limitations. Sodium azide is highly toxic, and the resulting azide intermediates are explosive. These inherent risks directly drove researchers to abandon legacy chemical routes and engineer greener, safer catalytic paradigms[2].
Today, the state-of-the-art methodology relies on enzymatic asymmetric synthesis. By utilizing specific transaminases—such as the (S)-selective transaminase extracted from Halomonas elongata (HEwT)—chemists can convert tetrahydrofuran-3-one (THF-ketone) directly into pure chiral THF-amine[3]. Interestingly, researchers discovered a unique kinetic phenomenon: an inversion of enzymatic enantiopreference. At excessive substrate loadings, the enzyme's selectivity flips from (S) to (R), highlighting that precise engineering of the reaction matrix is non-negotiable for target accuracy[3].
Biocatalytic transamination workflow for chiral THF-amine synthesis.
Protocol: Self-Validating Enzymatic Synthesis of (S)-3-Aminotetrahydrofuran
To overcome standard thermodynamic bottlenecks in drug development, application scientists utilize the following self-validating protocol for industrial scale-up:
-
Reaction Matrix Preparation : Suspend HEwT in a 100 mM phosphate buffer tightly maintained at pH 7.5. Validation Mechanism: Continuous UV-Vis monitoring at 420 nm confirms that the pyridoxal phosphate (PLP) cofactor remains covalently bound and enzymatically active.
-
Substrate Loading Parameterization : Introduce THF-ketone strictly at a sub-maximal molarity. Causality: Because high substrate loads induce an active-site conformational shift that causes enantiomeric inversion, establishing a predefined concentration ceiling ensures 100% stereochemical fidelity[3].
-
Amine Donor Saturation & Equilibrium Shift : Add isopropylamine in a 5:1 molar excess. Validation Mechanism: The reaction is continuously monitored via in-line Gas Chromatography (GC). A linear formation of acetone confirms the forward catalytic progress. An early plateau in the GC readout acts as a built-in trigger, signaling product inhibition and automatically initiating a vacuum-assisted vapor sweep to pull the thermodynamic equilibrium forward.
-
Quench and Extraction : Alkalinize the aqueous phase (pH > 11) and extract the free-base using dichloromethane. Evaporate under vacuum to isolate the 95% assay C4H9NO liquid (refractive index n20/D 1.458; Flash point 48.9 °C)[4].
Breakthrough Pharmacology: The Blarcamesine (ANAVEX2-73) Era
Beyond its utility as a chemical building block, the aminotetrahydrofuran core serves as the foundational active moiety for a completely novel class of neurotherapeutics. The most prominent molecule in this lineage is ANAVEX2-73 (Blarcamesine)—chemically defined as tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride[5].
Discovered through a targeted multi-ligand design strategy, Blarcamesine acts as an agonist with high affinity for the Sigma-1 receptor (SIGMAR1) and moderate modulatory affinity for muscarinic (M1-M4) acetylcholine receptors[5][6]. Unlike conventional therapeutics that attempt to clear downstream amyloid-beta plaques, the aminotetrahydrofuran derivative operates far upstream. By activating SIGMAR1—a vital transmembrane chaperone protein—the drug successfully restores calcium homeostasis, enhances cellular autophagic "garbage removal" flux, and severely limits neuro-oxidative stress[7][8].
Causality in Efficacy: In vivo Alzheimer's models establish that Blarcamesine blocks amyloid-induced cognitive toxicity by explicitly preventing the hyperphosphorylation of the Tau protein. This mechanism is achieved by normalizing the Akt survival pathway and inhibiting downstream Glycogen Synthase Kinase-3β (GSK-3β)[9]. Furthermore, deep metabolic profiling has revealed why this compound retains long-lasting efficacy: the aminotetrahydrofuran core inherently resists total enzymatic degradation. Instead, the drug undergoes a localized demethylation at its tertiary amine, yielding ANAVEX19-144—a potent, biologically active metabolite that drastically prolongs neuroprotection[5][10].
Mechanism of action for ANAVEX2-73 via SIGMAR1 and Muscarinic pathways.
Precision Medicine & Clinical Biomarker Validation
The clinical evolution of aminotetrahydrofuran-based drugs illustrates the broader industry shift from symptomatic management toward genomic precision medicine[11]. Analysis of Phase 2a clinical data for Blarcamesine (NCT02244541) successfully utilized unsupervised artificial intelligence coupled with whole-exome sequencing to map the exact patient-specific biomarkers driving therapeutic response[7][12].
Quantitative Summary of Phase 2a Biomarker Endpoints (Week 57):
| Genomic Variant / Biomarker | Biological Target / Variable | Clinical Scale Evaluated | P-Value for Response Impact |
| SIGMAR1 p.Gln2Pro | Sigma-1 Receptor Variant | MMSE (Cognition) | P < 0.039 |
| SIGMAR1 p.Gln2Pro | Sigma-1 Receptor Variant | ADCS-ADL (Daily Function) | P < 0.063 |
| COMT p.Leu146fs | Catechol-O-methyltransferase | MMSE (Cognition) | P < 0.039 |
| Blarcamesine Plasma Conc. | Pharmacokinetic Threshold | MMSE (Cognition) | P < 0.041 |
Table 1: Association between underlying genomic biomarkers and the therapeutic efficacy of Blarcamesine in early-stage Alzheimer's trials.
By mapping these specific markers, researchers demonstrated that underlying genomic variations in the SIGMAR1 gene dictate the degree of the aminotetrahydrofuran compound's efficacy. This allowed subsequent Phase 2b/3 trial designs to actively enrich for genomic "super-responders"[8][11]. Ultimately, the rich history of the aminotetrahydrofuran core proves how an elegant, atomic-level molecular bioisostere can organically evolve into a cutting-edge weapon against previously intractable diseases.
References
-
Novel vinca alkaloids analogs as anticancer agents: a multidisciplinary quest - CORDIS. europa.eu. 1
-
3-Aminotetrahydrofuran 95% (88675-24-5). sigmaaldrich.com. 4
-
Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF‐Amine. researchgate.net. 3
-
Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative. nih.gov. 5
-
Blockade of Tau hyperphosphorylation and Aβ₁₋₄₂ generation by the aminotetrahydrofuran derivative ANAVEX2-73, a mixed muscarinic and σ₁ receptor agonist, in a nontransgenic mouse model of Alzheimer's disease. nih.gov. 9
-
CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. google.com. 2
-
A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study. nih.gov. 7
-
Developed formulae of aminotetrahydrofuran derivatives ANAVEX2-73 and ANAVEX1-41 and their unique demethyl metabolites. researchgate.net.13
-
Expanding the Alzheimer's Treatment Landscape: A 2026 Forecast - BrightFocus Foundation. brightfocus.org. 8
-
Neuroprotective efficacy of ANAVEX2‐73 targeting the sigma‐1 chaperone protein. sci-hub.box. 6
-
Anavex Life Sciences Corp. (AVXL): history, ownership, mission, how it works & makes money. dcfmodeling.com. 11
Sources
- 1. Novel vinca alkaloids analogs as anticancer agents: a multidisciplinary quest | FP7 | CORDIS | Commission européenne [cordis.europa.eu]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminotetrahydrofuran 95 88675-24-5 [sigmaaldrich.com]
- 5. Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. P2‐397: Neuroprotective efficacy of ANAVEX2‐73, a novel tetrahydrofuran derivative targeting the sigma‐1 chaperone protein, in a mouse model of Alzheimer's disease: Analyses of administration schedules and combination studies with donepezil / Alzheimer's & Dementia, 2012 [sci-hub.box]
- 7. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the Alzheimer’s Treatment Landscape: A 2026 Forecast [brightfocus.org]
- 9. Blockade of Tau hyperphosphorylation and Aβ₁₋₄₂ generation by the aminotetrahydrofuran derivative ANAVEX2-73, a mixed muscarinic and σ₁ receptor agonist, in a nontransgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dcfmodeling.com [dcfmodeling.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Gold-Catalyzed Cyclization for the Synthesis of 3-Aminotetrahydrofurans
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Homogeneous Gold(I) Catalysis & Cascade Lewis Acid/Gold Activation
Structural Imperative & Mechanism of Activation
The 3-aminotetrahydrofuran motif is a highly privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous biologically active natural products and targeted therapeutics[1]. Traditionally, assembling these highly functionalized oxygen- and nitrogen-containing heterocycles has relied on multi-step synthetic sequences requiring cumbersome protecting-group manipulations and yielding suboptimal diastereoselectivity.
Homogeneous gold catalysis provides an elegant, atom-economical alternative. Because gold(I) and gold(III) complexes exhibit exceptionally high "carbophilicity," they serve as premier soft Lewis acids for the activation of carbon-carbon multiple bonds[1]. Specifically, the gold-catalyzed reaction of 3-aminopent-4-yn-1-ols facilitates an intramolecular nucleophilic cyclization where the tethered hydroxyl group perfectly aligns for a 5-exo-dig attack on the activated alkyne, yielding 2-arylidene-3-aminotetrahydrofuran architectures under surprisingly mild conditions[1][2].
Mechanistic Causality
The efficacy of this methodology lies in the controlled generation of a cationic gold species. When
Fig 1. Mechanistic cycle of the gold-catalyzed cyclization of 3-aminopent-4-yn-1-ols.
Reaction Optimization & Condition Profiling
To ensure the reliability of this protocol in a process chemistry setting, it is critical to understand how varying reaction conditions dictate the thermodynamic output. Table 1 outlines a standard catalyst and condition profile based on historical optimization data for alkyne-carbonyl/alkynol metathesis and cyclization strategies[2][4].
Key Optimization Principle: The choice of solvent is critical. Coordinating solvents (e.g., THF, Acetonitrile) competitively bind to the cationic gold center, severely retarding the alkyne activation step. Non-coordinating, non-polar or moderately polar solvents like Dichloromethane (DCM) or Toluene are strictly required to preserve the electrophilicity of the catalyst[4].
Table 1: Influence of Catalyst & Solvent on Cyclization Efficiency
| Entry | Catalyst System (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causal Observation |
| 1 | DCM | 25 | 2 | >90 | Optimal active cationic species. | |
| 2 | DCM | 25 | 24 | Trace | Lack of | |
| 3 | DCM | 25 | 6 | ~55 | Active Lewis acid, but promotes trace polymerization. | |
| 4 | THF | 25 | 12 | <40 | Coordinating solvent inhibits substrate binding. | |
| 5 | Toluene | 80 | 18 | ~45 | Lower carbophilicity necessitates thermal forcing. |
Advanced Strategy: Cascade Synthesis of Tetrahydrofuro[2,3-b]benzofurans
The basic cyclization can be synthetically extended to construct highly complex polycyclic systems by coupling the gold catalysis with a Lewis acid. When 3-aminopent-4-yn-1-ols are reacted in the presence of
Causality of the Cascade:
Self-Validating Experimental Protocols
The following step-by-step methodologies are designed to be self-validating. Each phase incorporates an intrinsic observational or analytical checkpoint to confirm the reaction's trajectory, preventing downstream failures.
Fig 2. Standard operational workflow for the gold-catalyzed cyclization.
Protocol A: Standard Synthesis of 2-Arylidene-3-aminotetrahydrofurans
Reagents Required:
-
3-Aminopent-4-yn-1-ol derivative (1.0 mmol)
- (0.05 mmol, 5 mol%)
- (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM, 10 mL)
Step-by-Step Procedure:
-
Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, combine
and . Add 5 mL of anhydrous DCM. Stir at room temperature for 15 minutes in the dark (to prevent silver degradation).-
Self-Validation Checkpoint: A white precipitate must form. This is
, confirming the successful in situ generation of the active triflate species.
-
-
Substrate Addition: Dissolve the 3-aminopent-4-yn-1-ol substrate (1.0 mmol) in 5 mL of DCM. Add this solution dropwise to the activated catalyst mixture.
-
Reaction Propagation: Stir the mixture at ambient temperature (
). -
Reaction Monitoring: After 1 hour, take an aliquot for TLC (Typical eluent: 7:3 Hexanes:EtOAc) and LC-MS.
-
Self-Validation Checkpoint: Complete consumption of the starting material. LC-MS should show identical m/z to the starting material (as this is an isomerization/cyclization), but with a sharply altered retention time.
-
-
Quenching: Quench the reaction by filtering the mixture through a short pad of Celite to remove the metallic residues. Wash the pad with 10 mL of EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.
Protocol B: Cascade Synthesis of Tetrahydrofuro[2,3-b]benzofurans
Reagents Required:
-
3-Aminopent-4-yn-1-ol derivative (1.0 mmol)
-
Substituted Phenol (1.5 mmol)
- (0.1 mmol, 10 mol%)
-
(0.05 mmol, 5 mol%) &
(0.05 mmol, 5 mol%)
Step-by-Step Procedure:
-
Deaminative Activation: In a flame-dried flask under argon, mix the substrate and the phenol in anhydrous DCM. Add
and stir at for 2 hours.-
Self-Validation Checkpoint: Aliquot MS analysis must show the loss of the amine group and the incorporation of the phenol mass (
).
-
-
Cyclization Initiation: Once deamination is confirmed complete, cool the flask to room temperature and introduce the pre-activated
solution (prepared as in Protocol A). -
Monitoring & Workup: Stir for an additional 2-4 hours. Upon completion (confirmed by TLC/MS), quench with saturated aqueous
to neutralize the . -
Extraction: Extract the aqueous layer with DCM (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate. -
Validation: Validate the rigid polycyclic structure utilizing 2D-NMR (NOESY/COSY) to confirm the stereochemistry at the bridgehead carbons of the newly formed fused rings.
References
- Source: European Journal of Organic Chemistry (Early View, 2025)
- Title: Original Papers - Tokushima Bunri University (Laboratory of Pharmaceutical Chemistry)
- Title: Au(PPh3)Cl/AgOTf/TsOH-Catalyzed Cascade Reaction between 1-(2-Hydroxyphenyl)
- Title: Guisheng Deng's research works | Hunan Normal University and other places Source: ResearchGate URL
- Title: Alkene Oxyalkylation Enabled by Merging Rhenium Catalysis with Hypervalent Iodine(III)
Sources
Application Note: A Validated GC-MS Method for the Quantitative Analysis of Furan and its Derivatives in Diverse Food Matrices
Abstract
Furan and its alkylated derivatives are process contaminants that form during the thermal treatment of food, such as cooking, roasting, and sterilization.[1][2][3] Classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC), the presence of these compounds in common foodstuffs like coffee, baby food, and canned goods is a significant food safety concern.[1][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), actively monitor their levels, necessitating robust and reliable analytical methods.[1][5][6] This application note presents detailed protocols for the analysis of furan and its derivatives in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with two primary sample introduction techniques: Static Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME). We provide field-proven insights into method selection, sample preparation, instrument configuration, and validation to ensure data of the highest integrity.
Introduction: The Challenge of Furan Analysis
Furan is a colorless, highly volatile (boiling point 31°C), and lipophilic organic compound.[4] Its formation in food is complex, primarily resulting from the thermal degradation of carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids.[1][5] The wide range of concentrations, from parts-per-million (ppm) in coffee to parts-per-billion (ppb) in baby foods, coupled with its high volatility, presents a significant analytical challenge.[5] The choice of analytical methodology must be carefully matched to both the analyte concentration and the complexity of the food matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis due to its high sensitivity and specificity. The key to a successful GC-MS method lies in the sample introduction system, which must efficiently extract the volatile furan from the complex food matrix and transfer it to the GC system without interference.
Principle of Analysis: Selecting the Optimal Sample Introduction Technique
The high volatility of furan makes headspace sampling the most effective approach for its extraction from food.[7] This application note focuses on two powerful headspace techniques.
Static Headspace (HS) Analysis
In static HS analysis, the food sample is sealed in a vial and heated to a specific temperature, allowing volatile compounds like furan to partition from the sample matrix into the gas phase (the headspace) above it. A portion of this headspace gas is then directly injected into the GC-MS.
-
Causality & Expertise: This technique is mechanically simple, robust, and ideal for analyzing matrices with high concentrations of furan, such as coffee.[1][5] The direct injection of the headspace minimizes matrix contact with the analytical system, reducing instrument contamination and maintenance. The addition of a salt, typically sodium chloride (NaCl), to the sample vial is a critical step. This "salting-out" effect decreases the solubility of furan in the aqueous phase of the food, thereby increasing its concentration in the headspace and enhancing method sensitivity.[4][8]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is an advanced, solvent-free extraction technique that adds a concentration step to headspace analysis.[9][10] After the sample is heated in a sealed vial, a fused-silica fiber coated with a specific adsorbent polymer is exposed to the headspace. Volatile analytes adsorb onto the fiber, which is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.
-
Causality & Expertise: The adsorbent fiber actively concentrates furan and its derivatives from the headspace, providing significantly lower detection limits compared to static HS.[1] This makes HS-SPME the method of choice for trace-level analysis in sensitive food categories like baby food and fruit juices.[5] The selection of the fiber coating is crucial for success. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often optimal, as it effectively traps a wide range of volatile and semi-volatile compounds, including furan.[11]
Experimental Workflows & Protocols
The following protocols are self-validating systems designed for accuracy and reproducibility. The use of a deuterated internal standard, such as d4-furan, is mandatory to correct for matrix effects and variations in sample preparation or instrument response.[8][12]
Workflow Visualization
The general workflow for furan analysis involves sample preparation, headspace extraction, GC-MS analysis, and data processing.
Caption: General workflow for GC-MS analysis of furan in food.
Protocol 1: Static HS-GC-MS for High-Concentration Matrices (e.g., Coffee)
This protocol is optimized for samples where furan concentrations are expected to be in the high ppb or ppm range.
Materials:
-
Standards: Furan (≥99%), d4-Furan (≥98% isotopic purity)
-
Reagents: Methanol (HPLC grade), Sodium Chloride (ACS grade), Deionized water
-
Equipment: 20 mL headspace vials with PTFE-faced septa, GC-MS with headspace autosampler
Procedure:
-
Standard Preparation: Prepare a stock solution of furan and d4-furan in methanol (e.g., 2.5 mg/mL).[8] From this, create working standards by diluting in water to achieve a calibration range of approximately 1-50 ng/mL (ppb).[4]
-
Sample Preparation:
-
Internal Standard Fortification: Add a precise volume of the d4-furan working solution to each vial (sample and calibration standards) to achieve a consistent final concentration (e.g., 20 ppb).[4]
-
Salting Out: Add 4 g of NaCl to each vial.[4][13] This saturates the solution and drives furan into the headspace.
-
Vial Sealing: Immediately seal the vials with a crimper.
-
Headspace Analysis: Place vials in the autosampler.
Instrumental Parameters (Example):
| Parameter | Setting | Rationale |
| Headspace Sampler | ||
| Oven Temperature | 60°C[7][8] | Sufficient to ensure volatilization without inducing de novo furan formation in the vial.[7] |
| Incubation Time | 20-30 minutes[1][8] | Allows the sample to reach thermal and phase equilibrium. |
| Injection Volume | 1000 µL | A standard volume for reproducible injections. |
| GC-MS | ||
| GC Column | Rxi-624Sil MS (30m x 0.25mm ID, 1.40µm) or equivalent[14] | Mid-polarity column provides good separation for volatile compounds. |
| Inlet Temperature | 200°C[8] | Ensures rapid volatilization of the sample from the headspace. |
| Carrier Gas | Helium, Constant Flow @ 1.4-1.7 mL/min[8][14] | Inert gas providing optimal chromatographic performance. |
| Oven Program | 35°C (hold 3 min), ramp 8°C/min to 75°C, ramp 25°C/min to 200°C (hold 1 min)[14] | Provides separation of furan from other volatile matrix components. |
| Mass Spectrometer | ||
| Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| Monitored Ions (m/z) | Furan: 68 (quantifier), 39 (qualifier). d4-Furan: 72 (quantifier)[8] | m/z 68 is the molecular ion for furan; m/z 72 is the molecular ion for the internal standard. |
| Source Temperature | 230°C[8] | Standard temperature for efficient ionization. |
Protocol 2: HS-SPME-GC-MS for Low-Concentration Matrices (e.g., Baby Food)
This protocol provides the enhanced sensitivity needed for trace-level quantification.
Caption: The HS-SPME workflow adds a concentration step.
Materials:
-
As in Protocol 1, plus:
-
Equipment: GC-MS with autosampler equipped for SPME
-
SPME Fiber: DVB/CAR/PDMS, 50/30 µm (or similar)
Procedure:
-
Standard and Sample Preparation: Prepare as described in Protocol 1, steps 1-5. For semi-solid baby food, weigh 5.0 g into the vial and add 5 mL of saturated NaCl solution.[8]
-
HS-SPME Analysis:
-
Incubation: Incubate the sealed vial at 40°C for 5 minutes with agitation (e.g., 250 rpm).[1]
-
Extraction: Expose the SPME fiber to the headspace for 10-15 minutes while maintaining temperature and agitation.[14][15] A 10-minute extraction is a good compromise for achieving equilibrium for furan.[14]
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet (e.g., 280°C) for thermal desorption for 1 minute.[1][14] Start the GC-MS run upon injection.
-
Instrumental Parameters (Example):
-
GC-MS Parameters: Use conditions similar to those in Protocol 1. The GC inlet temperature must be high enough for efficient desorption (e.g., 280°C).[14]
-
SPME-Specific Parameters:
-
Fiber Type: DVB/CAR/PDMS
-
Agitation: 250 rpm
-
Incubation: 40°C, 5 min
-
Extraction: 40°C, 10 min
-
Desorption: 280°C, 1 min
-
Method Validation & Trustworthiness
A protocol is only trustworthy if it is validated. The method should be validated for each food matrix type according to established guidelines.
Table of Typical Validation Parameters and Acceptance Criteria:
| Parameter | Typical Value/Range | Significance |
| Linearity (R²) | > 0.999[4] | Demonstrates a direct proportional relationship between concentration and instrument response. |
| Limit of Quantitation (LOQ) | HS: 2-5 ng/g[5]SPME: 0.003-0.8 ng/g[15][16] | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy (Recovery) | 80-115%[12][15] | Measures the agreement between the measured value and the true value (assessed via spiked samples). |
| Precision (%RSD) | < 15-20%[12][15] | Measures the closeness of repeated measurements on the same sample, indicating method reproducibility. |
Method recovery should be tested by analyzing blank matrix samples spiked at low, medium, and high levels across the calibration range.[4]
Conclusion
The GC-MS methods detailed in this application note provide robust, validated protocols for the reliable quantification of furan and its derivatives in a wide array of food matrices. The choice between Static Headspace and HS-SPME is dictated by the expected analyte concentration, with HS-SPME offering superior sensitivity for trace-level detection.[1][5] Careful attention to sample preparation, the mandatory use of an internal standard, and rigorous method validation are paramount to generating trustworthy data that can be used to ensure food safety and meet regulatory requirements.
References
- PerkinElmer, Inc. (2010). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.
- Lee, J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC.
- Restek. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Separation Science.
- U.S. Food and Drug Administration (FDA). (2006). Determination of Furan in Foods.
- Shimadzu. Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Application News.
- Restek. (2022). Analysis of Furan and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek Resource Hub.
- Huang, Y. L., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.
- Restek. Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.
- Crews, C. (2020). The Determination of Furan in Foods — Challenges and Solutions. LCGC International.
- Nyman, P. J., et al. (2006). Single-laboratory validation of a method for the determination of furan in foods by using static headspace sampling and gas chromatography/mass spectrometry. Journal of AOAC International.
- Bononi, M., & Tateo, F. (2015). Determination of furan by headspace solid-phase microextraction–gas chromatography–mass spectrometry in balsamic vinegars of Modena (Italy). ResearchGate.
- Mérieux NutriSciences. (2022). New EU Recommendation on monitoring the presence of furan and alkylfurans in food.
- Kusch, P. (2018). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. LCGC International.
- Wang, S., et al. (2021). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. Molecules.
- Eurofins. (2026). Analysis of furan and methylfurans. Eurofins Deutschland.
- Kusch, P. The Application of Headspace: Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography/Mass Spectrometry (GC/MS) for Characterization of Polymeric Materials.
- Food Standards Agency. (2023). Acrylamide and Furans Survey Summary.
- SAFE - Safe Food Advocacy Europe. SAFE position paper EFSA mandate on furan and methylfuran in food.
Sources
- 1. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 2. Analysis of furan and methylfurans - Eurofins Scientific [eurofins.de]
- 3. safefoodadvocacy.eu [safefoodadvocacy.eu]
- 4. gcms.cz [gcms.cz]
- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. d-nb.info [d-nb.info]
- 11. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil [mdpi.com]
- 12. Single-laboratory validation of a method for the determination of furan in foods by using static headspace sampling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. gcms.cz [gcms.cz]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of trans-4-Aminotetrahydrofuran-3-ol
A Diagnostic and Methodological Guide for Scientists and Drug Development Professionals
Welcome to the Technical Support Center. Separating the trans and cis isomers of 4-aminotetrahydrofuran-3-ol is a common bottleneck in the synthesis of kinase inhibitors and nucleic acid analogs. This guide bypasses surface-level advice, directly addressing the mechanistic causality of separation failures and offering self-validating protocols to ensure scalable purity.
Core Principles: The Causality of Diastereomeric Resolution
Separating trans-4-aminotetrahydrofuran-3-ol from its cis-isomer is exceptionally difficult in its unadulterated free-base form. Both diastereomers possess nearly identical molecular weights and similar polarities. Crucially, the adjacent free amine and hydroxyl groups (a 1,2-aminoalcohol motif) act as potent hydrogen bond donors and acceptors. When subjected to untreated silica gel, these groups heavily chemisorb to acidic silanol sites, causing severe peak tailing ("streaking") and preventing baseline resolution.
The Solution: The most reliable resolution strategy involves temporarily1, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group[1]. This eliminates the primary amine's hydrogen-bonding capability, drastically reducing silica affinity. Furthermore, the bulky protecting group interacts differently with the adjacent hydroxyl group depending on the stereochemistry. In the trans-isomer, the anti-periplanar geometry minimizes the molecule's net dipole moment, allowing it to elute faster than the syn-geometry of the cis-isomer.
Quantitative Analytical Data
Below is a consolidated reference table of physical and chromatographic parameters to help you identify and validate your isolated isomers[2].
| Property | trans-Isomer | cis-Isomer |
| Stereocenters | (3R, 4S) and (3S, 4R) | (3R, 4R) and (3S, 4S) |
| CAS Number (HCl salt) | 215940-96-8 | 352534-77-1 |
| Physical State | Solid (Hydrochloride salt) | Solid (Hydrochloride salt) |
| Amine Protection ( | ~0.45 (Boc-protected, 1:1 EtOAc/Hex) | ~0.35 (Boc-protected, 1:1 EtOAc/Hex) |
| Diagnostic | Smaller coupling constant (~2–4 Hz) | Larger coupling constant (~6–8 Hz) |
Recommended Workflow: Derivatization Strategy
Workflow for the diastereomeric resolution of 4-aminotetrahydrofuran-3-ol via N-Boc protection.
Self-Validating Experimental Protocols
The following step-by-step methodology ensures a self-validating loop at every critical juncture to prevent downstream failures.
Protocol 1: N-Boc Protection of the Amine
Causality: Shielding the amine prevents destructive interactions with silica gel. If starting from the HCl salt, an organic base must be added to liberate the nucleophilic free amine[3].
-
Suspend the crude cis/trans 4-aminotetrahydrofuran-3-ol mixture (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Add 3
3 (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc O) (1.1 eq) dropwise[3]. -
Warm to room temperature and stir for 4 hours.
-
Self-Validation Check (In-Process Control): Perform a TLC stain using Ninhydrin. The starting material will immediately stain a deep purple/pink. A successfully protected Boc-amine will not stain purple upon initial heating.
Protocol 2: Normal-Phase Chromatographic Separation
Causality: The protected diastereomers have different spatial alignments. The trans-isomer, with its functional groups on opposite faces, interacts less strongly with the stationary phase.
-
Concentrate the reaction mixture and load it onto a standardized silica gel column.
-
Elute using a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Collect fractions monitoring by TLC (using acidic KMnO
or iodine to visualize).
-
Self-Validation Check (Analytical): Analyze the isolated upper spot via
H-NMR. The diagnostic coupling constant ( ) between the protons at C3 and C4 strictly dictates stereochemistry. The isolated trans-isomer will exhibit a distinctly smaller value compared to the cis-isomer due to the Karplus equation modeling of the tetrahydrofuran ring system.
Protocol 3: Acidic Deprotection & Salt Isolation
Causality: Removing the Boc group via anhydrous acid prevents side reactions (like epoxide reformation or hydration) and 2 directly[2].
-
Dissolve the purified trans-N-Boc intermediate in minimal dry Dioxane.
-
Add 4.0 M HCl in Dioxane (10 eq) and stir at room temperature for 2 hours.
-
Once precipitation ceases, filter the resulting solid and wash with cold diethyl ether to yield pure trans-4-aminotetrahydrofuran-3-ol hydrochloride.
-
Self-Validation Check (Yield & Mass): Because the deprotection cleaves off isobutylene gas and CO
, the reaction is driven to absolute completion. Quantitative yield of a crystalline solid directly validates the success of this step.
Troubleshooting FAQs
Q: Why am I generating a large amount of the cis-isomer during my initial synthesis?
A: This usually indicates a flaw in the synthetic route. If you are forming the amine via reductive amination of 4-hydroxytetrahydrofuran-3-one, the hydride attack will result in a thermodynamic/kinetic mixture of cis and trans isomers. To drastically favor the trans-isomer, redesign the pathway to utilize an S
Q: My N-Boc protected derivative is still streaking on the TLC plate. How do I fix this? A: If streaking persists after amine protection, the free hydroxyl group is interacting heavily with active silanol sites. You can suppress this by either adding 1% v/v of an organic modifier (like triethylamine or acetic acid) to your mobile phase, or temporarily protecting the hydroxyl group as an acetate ester prior to chromatography.
Q: Can I isolate the free base of trans-4-aminotetrahydrofuran-3-ol instead of the hydrochloride salt? A: While possible, the free base is a highly polar, hygroscopic oil that is prone to degradation and difficult to handle on a large scale. Isolating the compound as2 with an extended shelf life[2].
Comprehensive References
-
[4] Diastereodivergent Hydroxyfluorination of Cyclic and Acyclic Allylic Amines - ACS Publications. Available at:
-
[1] PYRROLOPYRIDAZINE JAK3 INHIBITORS AND THEIR USE FOR THE TREATMENT OF INFLAMMATORY AND AUTOIMMUNE DISEASES - European Patent Office. Available at:
-
[3] NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - European Patent Office. Available at:
-
[2] trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 215940-96-8 - Sigma-Aldrich. Available at:
-
[5] 2138115-25-8|Rel-(3S,4R)-4-hydrazineyltetrahydrofuran-3-ol dihydrochloride - BLDpharm. Available at:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 215940-96-8 [sigmaaldrich.com]
- 3. data.epo.org [data.epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2138115-25-8|Rel-(3S,4R)-4-hydrazineyltetrahydrofuran-3-ol dihydrochloride|BLD Pharm [bldpharm.com]
Asymmetric Catalysis Support Center: Troubleshooting Amino Alcohol Synthesis
Welcome to the Technical Support Center for Enantioselective Synthesis. As application scientists and researchers scale up the production of chiral 1,2-amino (or
Asymmetric Transfer Hydrogenation (ATH) of -Amino Ketones
ATH is a robust method for yielding chiral
FAQ 1.1: Why is my enantiomeric excess (ee) dropping when scaling up the ATH of -amino ketones using Ru-TsDPEN?
Causality & Diagnosis:
The drop in enantioselectivity during scale-up is frequently tied to an unregulated background non-asymmetric reduction pathway or poor structural pre-organization of the substrate[1]. In ATH catalyzed by (R,R)-Ru-TsDPEN, the chiral environment relies on a rigid six-membered transition state involving a coordinated hydrogen bond between the catalyst's amine ligand and the substrate's ketone oxygen (1)[1]. If the reaction temperature exceeds 40°C, or if the
Resolution & Protocol: To suppress background reduction and firmly lock the transition state:
-
Introduce Bulky Protecting Groups: Convert flexible
-amines into -phthalimide ketones. The steric bulk of the phthalimide group creates repulsive interactions in the disfavored transition state, funneling the reaction entirely through the lowest-energy asymmetric pathway, which consistently pushes the ee > 95%[2]. -
Optimize the Catalyst/Solvent System: Utilize the Ru-TsDPEN catalyst in a DMF/MeOH solvent system maintained precisely at 40°C to balance substrate solubility and transition state rigidity[2].
Standard Operating Procedure (SOP): ATH of
-
Preparation: In a rigorously degassed Schlenk tube, combine the
-phthalimide ketone (1.0 mmol) and (R,R)-Ru-TsDPEN (0.01 mmol, 1 mol%). -
Solvent Addition: Add a pre-mixed, degassed solution of DMF/MeOH (1:1 v/v, 5.0 mL) under an inert argon atmosphere.
-
H-Donor Addition: Slowly introduce a formic acid/triethylamine (HCOOH/NEt3) azeotropic mixture (5:2 ratio, 2.0 mL). Note: Exothermic generation of
gas may occur; vent appropriately. -
Reaction: Seal the tube and heat the mixture at a constant 40°C for 12–24 hours. Monitor consumption by chiral HPLC.
-
Quench & Workup: Cool the vessel to 0°C, quench with saturated aqueous
, and extract with dichloromethane. Concentrate and purify via silica gel chromatography to isolate the highly enantioenriched amino alcohol.
Caption: Troubleshooting workflow for low ee in Ru-catalyzed Asymmetric Transfer Hydrogenation.
Sharpless Asymmetric Aminohydroxylation (SAA)
SAA provides a direct route to vicinal amino alcohols from alkenes using an osmium catalyst and a chiral cinchona alkaloid ligand, but regioselectivity and intermediate hydrolysis rates require tight control.
FAQ 2.1: My SAA of styrenes is yielding poor enantioselectivity and the wrong regioselectivity. How do I shift this to the 1-aryl-2-amino ethanol regioisomer?
Causality & Diagnosis: The regioselectivity of SAA on styrenes is notoriously fickle. Standard conditions utilizing sulfonamides or standard carbamates as the nitrogen source typically favor the 2-aryl-2-amino ethanol (Regioisomer A)[3]. However, the regiochemical outcome is fundamentally pH-dependent. At higher pH values, the catalytic pocket favors the orientation that produces Regioisomer A. By utilizing a tert-butyl carbamate (Boc) nitrogen source under slightly acidic or3[3], you alter the coordination geometry of the osmium-imido intermediate. This directs the attack to preferentially yield Regioisomer B (1-aryl-2-amino ethanol) while suppressing side reactions.
FAQ 2.2: I am experiencing the "Second Cycle" effect in base-free aminohydroxylations, plummeting my ee to near racemic levels. How do I suppress it?
Causality & Diagnosis:
When attempting to synthesize complex
Resolution: To bypass the Second Cycle, you must systematically accelerate the hydrolysis step:
-
Add an external nucleophile/base: Utilizing an aqueous additive like
or methanesulfonamide ( ) drastically enhances the turnover rate of the First Cycle, ensuring the product is released before the intermediate can react again.
Standard Operating Procedure (SOP): pH-Controlled Regioselective SAA of Styrenes
-
Reagent Loading: In a round-bottom flask, dissolve potassium osmate dihydrate (
, 4 mol%) and the chiral ligand (e.g., (DHQ)2PHAL, 5 mol%) in a 1:1 mixture of n-propanol and water (0.1 M relative to substrate). -
Nitrogen Source: Add tert-butyl carbamate (
, 3.0 equiv) and 1,3-dichloro-5,5-dimethylhydantoin (1.5 equiv) as the secondary oxidant. -
pH Adjustment: Adjust the aqueous layer to the target pH (~6.0–6.5) using dilute aqueous
or a phosphate buffer to prioritize Regioisomer B[3]. -
Alkene Addition: Add the styrene derivative (1.0 equiv) in one portion.
-
Reaction & Monitoring: Stir vigorously at 20°C to 40°C. The reaction color typically changes from yellow to deep green as the active Os(VIII) imido species forms. Stir until completion (usually 5 to 60 minutes depending on temperature).
-
Quench: Quench by adding solid sodium sulfite (
) to reduce any remaining Os(VIII) to insoluble Os(IV). Filter, extract with ethyl acetate, and purify via chromatography.
Caption: Divergent mechanistic pathways in SAA distinguishing the First and Second Cycles.
Organocatalytic Mannich Reactions
Proline-catalyzed direct asymmetric Mannich reactions are elegant, metal-free routes to
FAQ 3.1: My proline-catalyzed direct asymmetric Mannich reaction yields excellent initial ee (>99%), but the subsequent reduction to the 1,2-amino alcohol causes extensive racemization. How can I prevent this?
Causality & Diagnosis:
The direct addition of
Resolution & Protocol:
Bypass the direct reduction entirely. Utilize a "Third-Generation" Baeyer–Villiger oxidation approach[5]. By oxidizing the ketone to an ester intermediate prior to reductive manipulation, you effectively remove the activating carbonyl adjacent to the chiral center, neutralizing the acidity of the
Standard Operating Procedure (SOP): Racemization-Free Mannich to 1,2-Amino Alcohol Conversion
-
Mannich Reaction: React the aryl aldehyde,
-anisidine, and hydroxyacetone in the presence of L-proline (20 mol%) in DMSO at room temperature to yield the highly enantioenriched -amino ketone. -
Baeyer-Villiger Oxidation: Dissolve the crude Mannich product in dichloromethane. Add
-chloroperoxybenzoic acid ( CPBA, 1.5 equiv) at 0°C. Stir for 4 hours to convert the ketone into a 5-acyloxy-oxazolidin-2-one intermediate. -
Hydrolysis & Protection: Treat the intermediate with mild aqueous base (
) to hydrolyze the ester, followed by the addition of benzyl chloroformate (Cbz-Cl) to protect the free amine. -
Final Isolation: Extract with ethyl acetate. The resulting Cbz-protected 1,2-amino alcohol structurally retains the original >99% ee of the Mannich step[5].
Caption: Preventing
Quantitative Data Summary
The table below summarizes the quantitative impact of the critical variables dictating stereochemical control across these workflows.
| Methodology | Substrate / Reagents | Key Variable | Suboptimal Result | Optimized Result |
| ATH (Ru-TsDPEN) | Amine Protecting Group | -NHMe: ~14-57% ee | N-Phthalimide: >95% ee | |
| ATH (Ru-TsDPEN) | Ketones in | Reaction Temperature | >60°C: Background red. | 25–40°C: >90% ee |
| SAA | Styrenes | Nitrogen Source & pH | Sulfonamide / Base: Regio A major | Boc / pH 6: Regio B major, 70-85% ee |
| SAA (Base-Free) | Hydrolysis Rate (Cycle Control) | Slow (Second Cycle): <10% ee | Accelerated (Additives): >90% ee | |
| Proline Mannich | Aryl Aldehydes with EWG | Downstream Reduction Method | Direct | Baeyer-Villiger Route: >99% ee |
References
- Title: Highly enantioselective asymmetric transfer hydrogenation (ATH)
- Source:PMC (National Institutes of Health)
- Source:Organic Letters (ACS Publications)
- Source:PMC (National Institutes of Health)
- Title: Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction Source:Thieme Connect URL
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly enantioselective asymmetric transfer hydrogenation (ATH) of α-phthalimide ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into base-free OsO4-catalyzed aminohydroxylations employing chiral ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Preventing on-column interconversion during chiral HPLC separation
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of on-column interconversion.
Q1: What is on-column interconversion and why is it a problem?
On-column interconversion, also known as enantiomerization or racemization, is a process where one enantiomer converts into its mirror image while transiting through the HPLC column.[1] This is problematic because it violates a core assumption of chromatography: that the analyte is stable during the separation process. When interconversion occurs, the separation no longer reflects the true enantiomeric composition of the original sample. This leads to inaccurate measurements of enantiomeric excess (e) and can result in characteristic peak distortions, making reliable quantification impossible.[1][2]
Q2: What are the classic chromatographic signs of on-column interconversion?
The most definitive sign is a "peak-plateau-peak" profile. This occurs when the rate of interconversion is comparable to the speed of separation. The two separated enantiomer peaks are connected by a plateau, which consists of molecules that have converted from one form to the other during the analysis.[1] Other symptoms can include significant peak broadening or shoulders that are not explained by other common chromatographic issues.[3]
Q3: What types of molecules are most susceptible to on-column interconversion?
Certain molecular structures are inherently more prone to this issue. The primary culprits are:
-
Atropisomers: These are stereoisomers resulting from hindered rotation around a single bond.[4][5] The energy barrier to rotation can be low enough to allow for interconversion at typical HPLC operating temperatures.[6]
-
Compounds with an Acidic Proton at the Stereocenter: Molecules with a chiral carbon adjacent to a carbonyl group (like ketones) or other electron-withdrawing groups can lose a proton to form a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to racemization.[7] This process is often catalyzed by acidic or basic conditions in the mobile phase.
-
Thermally Labile Compounds: Some molecules have a low energy barrier for inversion that can be overcome by thermal energy, even without chemical catalysis.[8]
Q4: How can I confirm that interconversion is happening on the column and not in my sample vial beforehand?
This is a critical diagnostic step. The most direct method is a stop-flow experiment . After the two enantiomers have begun to separate on the column, the mobile phase flow is stopped for a period (e.g., 15-60 minutes). During this time, the separated bands of enantiomers remain stationary but can still interconvert. When the flow is resumed, the appearance of the second enantiomer from the peak of the first (and vice-versa) confirms that interconversion is occurring on the stationary phase.[8] Another approach involves analyzing the sample at progressively lower temperatures; if the enantiomeric ratio improves and peak shape sharpens, it strongly suggests that a thermally-driven on-column process was occurring.[6][9]
Part 2: Troubleshooting Guide for On-Column Interconversion
This section provides a systematic approach to diagnosing and solving interconversion-related problems.
Symptom: Distorted Peaks (Plateaus, Severe Broadening, or Shoulders)
A distorted peak shape is the most common indicator. The goal is to adjust chromatographic parameters to slow the kinetics of interconversion relative to the speed of separation.
Scientific Rationale: Interconversion is a kinetic process with an activation energy barrier.[10] Higher temperatures provide more thermal energy to the molecules, increasing the rate at which they overcome this barrier.[11][12] By lowering the temperature, you reduce the rate of interconversion, effectively "freezing" the enantiomers in their original state during the separation. Most chiral separations are enthalpy-driven, meaning lower temperatures often improve selectivity as well.[12][13]
Troubleshooting Protocol:
-
Establish a Baseline: Run the separation at your current temperature (e.g., 25°C) and record the chromatogram.
-
Incremental Temperature Reduction: Lower the column temperature in 5-10°C increments (e.g., to 15°C, then 5°C). Allow the system to fully equilibrate at each new temperature.
-
Analyze Results: Observe the peak shape and resolution at each step. A reduction in the plateau, decreased peak broadening, and improved resolution are indicators that you are successfully inhibiting on-column interconversion.[6]
-
Consider Sub-Ambient Temperatures: For highly labile compounds like some atropisomers, separation at temperatures as low as 6°C may be necessary to achieve baseline resolution.[6]
Table 1: Illustrative Effect of Temperature on a Labile Compound
| Column Temperature (°C) | Resolution (Rs) | Peak Shape Description | Implication |
| 40 | 0.8 | Severe peak broadening, near co-elution. | High interconversion rate. |
| 25 | 1.2 | Two distinct peaks connected by a clear plateau. | Moderate interconversion. |
| 10 | 1.9 | Significantly reduced plateau, sharper peaks. | Interconversion is suppressed. |
| 5 | 2.5 | Baseline resolution, symmetrical peaks. | Interconversion is negligible. |
Scientific Rationale: The mobile phase can directly influence analyte stability. For compounds susceptible to acid/base-catalyzed racemization, the mobile phase pH is critical.[7] Mobile phase additives can also alter the interaction between the analyte and the chiral stationary phase (CSP), which can sometimes stabilize one enantiomer over the other or affect the transition state energy of interconversion.[14][15][16]
Troubleshooting Protocol:
-
Evaluate pH: If your analyte has an ionizable group near the chiral center, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a single, stable ionization state.[17]
-
Modify Additives: The type and concentration of acidic or basic additives can have a profound effect.
-
For basic compounds, try switching from trifluoroacetic acid (TFA) to a weaker acid like formic or acetic acid.
-
For acidic compounds, experiment with different amines like diethylamine (DEA) or triethylamine (TEA), or consider using a buffer.[15]
-
-
Change Organic Modifier: Switching between common reversed-phase or polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) can change the separation mechanism and may reduce interconversion.[18]
Table 2: Common Mobile Phase Additives and Their Potential Impact
| Additive | Analyte Type | Typical Concentration | Potential Effect on Interconversion |
| Trifluoroacetic Acid (TFA) | Basic | 0.05 - 0.1% | Can catalyze racemization for some structures. |
| Formic Acid (FA) | Basic | 0.1 - 0.5% | Generally milder than TFA; may improve stability.[14] |
| Diethylamine (DEA) | Acidic | 0.1% | Can catalyze racemization via deprotonation.[15] |
| Ammonium Bicarbonate | Acidic/Basic | 10-20 mM | Acts as a buffer to stabilize pH.[15] |
Scientific Rationale: The CSP provides the chiral environment necessary for separation.[19] However, the surface chemistry of the CSP itself can sometimes contribute to interconversion. For example, residual acidic silanols on a silica-based CSP or the functional groups on the chiral selector could have a catalytic effect. The separation mechanism on different CSPs (e.g., polysaccharide vs. cyclodextrin vs. protein-based) varies significantly.[20][21] A different type of interaction may not promote the interconversion pathway.
Troubleshooting Protocol:
-
Screen Different CSPs: If temperature and mobile phase optimization fail, the chosen CSP may be unsuitable. A prudent screening approach across different types of CSPs is essential.[14]
-
Consider Immobilized vs. Coated Phases: Immobilized polysaccharide CSPs are covalently bonded to the silica and are generally more robust and tolerant of a wider range of solvents, which can be beneficial when exploring different mobile phases to quell interconversion.[22]
Part 3: Key Experimental Workflows
Workflow 1: Systematic Troubleshooting of On-Column Interconversion
This workflow provides a logical decision tree for diagnosing and resolving the issue.
Caption: A decision-making workflow for troubleshooting on-column interconversion.
Protocol: Performing a Temperature Optimization Study
-
System Preparation:
-
Install the chiral column in a thermostatted column compartment.
-
Prepare fresh mobile phase and ensure the HPLC system is equilibrated and delivering a stable baseline.
-
-
Initial Analysis:
-
Set the column temperature to a starting point, typically ambient (e.g., 25°C or 30°C).
-
Inject the sample and record the chromatogram, noting the resolution, peak symmetry, and any presence of a plateau.
-
-
Low-Temperature Analysis:
-
Lower the temperature to 15°C. Allow the system to equilibrate for at least 30 minutes or until the baseline is stable.
-
Inject the sample and record the chromatogram.
-
Repeat the process at 5°C or the lowest stable temperature your system can achieve.
-
-
High-Temperature Analysis (Optional):
-
While less common for preventing interconversion, sometimes higher temperatures can improve efficiency and may, in rare cases, improve a separation where entropy plays a key role.[14]
-
Increase the temperature to 40°C, equilibrate, and inject the sample.
-
-
Data Evaluation:
-
Compare the chromatograms from all temperatures.
-
Plot Resolution (Rs) vs. Temperature to find the optimal condition that provides baseline separation without significant peak distortion.
-
Select the temperature that offers the best balance of resolution, peak shape, and analysis time.
-
References
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
Rbeizi, E. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Pérez-Fernández, V., et al. (2022, April 15). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). chiral columns . Retrieved from [Link]
- Schurig, V., & D'Acquarica, I. (2012). Interconversion of stereochemically labile enantiomers (enantiomerization). Methods in Molecular Biology, 904, 249-275. doi:10.1007/978-1-61779-952-7_17
-
Nowak, G., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]
- Ahmad, I., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 19(2), 1449-1463.
- Elshahawy, M., et al. (2022). Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. Journal of Advanced Medical and Pharmaceutical Research.
- Zhang, L., et al. (2015). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. Journal of Pharmaceutical and Biomedical Analysis, 115, 195-202.
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]
- Scriba, G. K. (2012). Chiral mobile-phase additives in HPLC enantioseparations. Methods in Molecular Biology, 904, 195-207. doi:10.1007/978-1-61779-952-7_13
- Aguilera-Granja, F., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Nanomaterials, 11(9), 2426. doi:10.3390/nano11092426
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
ResearchGate. (2023, September 8). How many ways exist that i can use to detect the amount of medicine enantiomers in a mixture?. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
- Wenslow, R. M., & Evans, C. E. (2007). Thermodynamics and Kinetics of Chiral Separations with β‐Cyclodextrin Stationary Phase: II. Effect of Temperature and Pressure.
-
ResearchGate. (2025, October 15). (PDF) Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Retrieved from [Link]
-
AMS Tesi di Laurea. (n.d.). Synthesis and dynamic study of atropisomeric compounds containing boron-carbon bond. Retrieved from [Link]
- Sanyal, A., & Lectka, T. (2010). Spontaneous transfer of chirality in an atropisomerically enriched two-axis system. Beilstein Journal of Organic Chemistry, 6, 113. doi:10.3762/bjoc.6.113
-
ResearchGate. (2015, March 2). What precautions should be kept in our mind, if using chiral column in HPLC?. Retrieved from [Link]
- Toth, G., & Schurig, V. (2001). On-Flow Gas Chromatographic Method for the Determination of the Enantiomer Interconversion Energy Barrier.
- Juza, M., et al. (1998). Approach to the thermodynamics of enantiomer separation by gas chromatography. Enantioselectivity between the chiral inhalation anesthetics enflurane, isoflurane and desflurane and a diluted gamma-cyclodextrin derivative.
-
ACS Omega. (2022, August 31). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Lab-Training. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
Haidar Ahmad, I. A. (2018, February). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Retrieved from [Link]
-
MDPI. (2025, March 15). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2023, March 31). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Retrieved from [Link]
- Evans, C. E., et al. (2000). Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry, 72(15), 3651-3659.
- Sousa, J., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5502. doi:10.3390/molecules26185502
- Wenslow, R. M., & Evans, C. E. (2007). Thermodynamics and Kinetics of Chiral Separations with β‐Cyclodextrin Stationary Phase: I. Effect of Mobile Phase Composition.
Sources
- 1. Interconversion of stereochemically labile enantiomers (enantiomerization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. amslaurea.unibo.it [amslaurea.unibo.it]
- 5. Spontaneous transfer of chirality in an atropisomerically enriched two-axis system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 17. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
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- 19. asianpubs.org [asianpubs.org]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Reaction Solvent Optimization & Troubleshooting Center
Welcome to the Technical Support Center for Process Chemistry. This knowledge base is meticulously designed for drug development professionals and synthetic chemists who need actionable, scientifically rigorous strategies to manage complex solvent effects in their workflows.
I. Core Knowledge Base & FAQs
Q: Why did switching to a highly polar solvent completely stall my SN2 reaction?
Causality & Mechanism: The assumption that "polar solvents always accelerate reactions" is a misinterpretation of transition state theory. According to the Hughes-Ingold rules, a solvent affects reaction rates by differentially stabilizing the ground state (reactants) versus the transition state[1]. In an SN2 reaction involving an anionic nucleophile and a neutral electrophile, the charge is heavily localized on the nucleophile in the ground state, but dispersed across the transition state[1]. If you switch to a polar protic solvent (like water or methanol), the solvent strongly hydrogen-bonds to and stabilizes the localized charge of the ground-state nucleophile[1]. This profound thermodynamic stabilization lowers the starting energy level, drastically increasing the activation energy (
Q: Why should I use Kamlet-Taft parameters instead of just looking at the Dielectric Constant?
Causality & Mechanism: Dielectric constant (
II. Troubleshooting Workflows
Issue 1: Poor Regioselectivity in Ambident Anion Alkylation
Diagnostic Logic: When an anion has multiple reactive sites (e.g., enolates with O- vs. C-alkylation), the counter-cation (like
Issue 2: Poor API Solubility in Process Solvents
Diagnostic Logic: When single-solvent systems fail to dissolve complex Active Pharmaceutical Ingredients (APIs), it is because the thermodynamic energy of the crystal lattice exceeds the solvation energy provided by a single molecule type.
Solution: Implement "Cocktail-Solvent" screening. By blending miscible solvents (binary or ternary mixtures), you create synergistic solvation environments where one co-solvent disrupts the lattice (via
Decision matrix for resolving rate issues using Hughes-Ingold solvent rules.
III. Quantitative Data: Key Solvent Descriptors
To effectively troubleshoot, benchmark your current solvent against this empirical matrix to understand which microscopic parameter you need to tune.
| Solvent | Dielectric Const. ( | Dipole Moment ( | KT | KT | KT | Common Application / Issue Resolved |
| Water | 78.0 | 1.85 | 1.17 | 0.47 | 1.09 | Maximize TS charge stabilization; suppresses nucleophiles. |
| Methanol | 33.0 | 1.70 | 0.98 | 0.66 | 0.60 | Strong H-bond donor; useful for protic mechanisms. |
| DMSO | 46.7 | 3.96 | 0.00 | 0.76 | 1.00 | High |
| Acetonitrile | 35.9 | 3.92 | 0.19 | 0.40 | 0.75 | Balanced polarity; ideal for organocatalysis[4]. |
| THF | 7.6 | 1.75 | 0.00 | 0.55 | 0.58 | Moderate Lewis base; standard for Grignard reagents. |
| Hexane | 1.9 | 0.00 | 0.00 | 0.00 | -0.08 | Non-polar baseline; induces phase separation. |
Note: Transitioning hazardous dipolar aprotic solvents (like NMP or DMF) to greener alternatives requires matching the comprehensive
IV. Experimental Methodologies
SOP 1: Self-Validating Cocktail-Solvent Screening Protocol
This protocol is designed for the rapid optimization of difficult intermolecular additions and target crystallizations[3][4]. It utilizes orthogonal blending to map the solvation space.
Step 1: Target Selection & Baseline Validation
-
Choose three miscible target solvents that offer contrasting descriptors (e.g., Acetonitrile for
, n-Propanol for , Water for )[3]. -
Validation IPC Check: Run a baseline Karl Fischer (KF) coulometric titration on all non-aqueous solvents to confirm starting moisture levels are below 100 ppm, preventing moisture-induced data skew.
Step 2: Matrix Formulation
-
Prepare a 9-well micro-reactor array consisting of 3 pure solvent wells, 3 binary 50:50 (v/v) wells, and 3 ternary 33:33:33 (v/v) wells[3].
-
Load equal molar equivalents of the substrate into each well.
Step 3: Thermal Cycling & Reaction Execution
-
Seal the reactors and ramp the temperature to 60 °C (or the reflux limit of the lowest boiling solvent)[3].
-
Hold for 2 hours to ensure complete kinetic dissolution/reaction.
-
Apply a controlled cooling ramp to 25 °C at a rate of 0.5 °C/min to induce structured crystallization[3].
Step 4: Quantitative Analysis & Self-Validation
-
Centrifuge the wells to cleanly separate the phases.
-
Draw aliquots from the supernatant. Dilute and analyze via chiral HPLC to determine yield and enantiomeric ratio[4].
-
Self-Validation Check: The sum of isolated product crystal mass plus dissolved product in the supernatant (calculated via external standard HPLC) MUST equal >95% mass balance. Any deviation indicates solvent-induced degradation.
Systematic workflow for identifying optimal solvent blends in process chemistry.
SOP 2: Rigorous Solvent Drying Protocol (Self-Validating)
Trace water acts as an unintended co-solvent with an incredibly high
Step 1: Primary Dehydration
-
Add 10% w/v of freshly activated 3Å (for Methanol/Acetonitrile) or 4Å (for THF/DMF) molecular sieves to the bulk solvent.
-
Allow to sit undisturbed under a strictly Argon atmosphere for 48 hours.
Step 2: Micro-Filtration and Transfer
-
Transfer the solvent via a cannula under positive Argon pressure through a 0.2 µm PTFE inline filter directly into an oven-dried Schlenk flask.
-
Scientific Logic: Sieves shed micro-particulate dust that can act as heterogeneous nucleation sites or catalyst poisons; these must be removed.
Step 3: In-Process Control (IPC) Verification
-
Withdraw a 1.0 mL aliquot via a gas-tight syringe.
-
Execute Karl Fischer titration.
-
Validation Criteria: The system validates itself and clears the solvent for use only when
ppm. If ppm, the protocol mandates repeating Step 1 with newly activated sieves.
References[4] Puig, Julio, et al. "Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening." Journal of Chemical Education - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnMXnUWeofjZacczELaf6_QT5bkfQ7ODcc0ga4La0WZIkIdBC9_e8CcB61bNYD_lA1110O5GhAXk37l_WfjHA4sBRzqG6CK5m9GkCh0qfzmJtIjC4-hKp5sebdXPGvaSwoGTQK43A0XfxdY5Qn5W8=[2] Crowhurst, Lorna, et al. "Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids." The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXbJ9M0eq_RPH16w0CwtVlU8UM8MQIl-UZxfCre6aF-YmrvESFsH_3nvJgCuef1oHgSsKGF863JCTLhtwy0peGKp6vyNhxaj0lTdVQZ09Q7aWI9FwaeSWdNx1D2FrTdauOd7nCoQ==[3] Chen, Y. "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs." Pharmaceutical Technology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2bqv0DVsLr_Ev1-tuM8Xdzy_YOsyoJKAI2G4FsJJDOFv95_g2DQcz34VMFOGJgc54jNUJQidFqmMIpXLxw4P2Vio9uiCIahOQ5HjvvszdrdYOhMaMw-SDFdOoXdhLMfAy6G-G6H10yP2Wfoz8F3CtXi8hFjG3jpaAkuwUM6V9V_aDLvB0ydoCD6t2Mwe_doyyGdursDKqXEv9dyJhp4djjSeuMQnYmb6zIUl0fOiTe2LVyTI=[1] Wikipedia Contributors. "Solvent effects - Wikipedia." Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhvgUf9I2OIbjLh3l6h1Ay92ROKUegcWCjJYx02lHUOR2rxlJGLalL-aV2Ns714jrT2KxTNbA4YZXMlDv-TDL6IlGFVgUSVv7-w3oXtQWAXNp46tHKflXHKTWmmi8aUuSlEjdHP0rp9A==[5] Kerton, F., et al. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhPNSiTIydUkwIF2_OtF0dO4cs8lvgMLA7gzrgTN3OKV0pJHbJqMVRtYCoHpbBHX44vnlRzn6W4nh8NuVrC3SKRMgjMEJv7tTIs8I3a4VQHaukND2cYO2AesGRwG3dx5Y=
Sources
Technical Support Center: Resolution of Racemic Aminotetrahydrofuranols
Welcome to the Technical Support Center for the resolution of racemic aminotetrahydrofuranols. This guide is designed for researchers, scientists, and drug development professionals. Chiral aminotetrahydrofuranols are crucial building blocks in medicinal chemistry, often conferring unique pharmacological properties. However, their synthesis typically yields a racemic mixture, necessitating a robust resolution strategy to isolate the desired enantiomer.[1][2]
This center provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the specific challenges you may encounter during the resolution process.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the resolution of aminotetrahydrofuranols, organized by technique.
Issues in Diastereomeric Salt Crystallization
This classical method is a workhorse for large-scale resolutions but requires careful optimization.[3][4] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated based on their differential solubility.[5][6][7]
Question: My diastereomeric salt is not crystallizing, or it's "oiling out." What should I do?
-
Potential Causes:
-
High Supersaturation: The concentration of the salt in the solution is too high, preventing orderly crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the salts fully dissolved, or too poor, causing them to crash out as an amorphous oil.[8]
-
Temperature Issues: The crystallization temperature might be above the melting point of the solvated salt.[9]
-
Impurities: Purity of the racemic amine and the resolving agent is critical. Impurities can inhibit crystallization.[10]
-
-
Recommended Solutions:
-
Reduce Supersaturation: Dilute the solution with more solvent or try adding the resolving agent's solution more slowly to control the rate of salt formation.[9]
-
Solvent Screening: This is the most critical parameter.[3][5] Screen a range of solvents and mixtures (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their combinations with water or anti-solvents like heptane). The goal is to find a system where one diastereomeric salt is sparingly soluble while the other remains in solution.[10]
-
Optimize Temperature Profile: Implement a slow, controlled cooling ramp. Rapid cooling often leads to co-precipitation and lower enantiomeric excess (e.e.).[9][10]
-
Induce Crystallization: If the solution is stable and supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[9][11]
-
Question: I've isolated crystals, but the enantiomeric excess (e.e.) is low. How can I improve it?
-
Potential Causes:
-
Co-precipitation: The unwanted diastereomer is crystallizing along with the desired one. This is often due to rapid cooling or an inappropriate solvent system where the solubility difference between the salts is small.[10]
-
Suboptimal Resolving Agent: The chosen chiral acid may not form a salt with a significant solubility difference.[8]
-
Inaccurate Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomers.
-
-
Recommended Solutions:
-
Recrystallization: The most straightforward approach. Re-dissolve the enriched salt in a minimal amount of hot solvent and allow it to re-crystallize slowly. This process can be repeated until the desired e.e. is achieved.[10]
-
Solvent System Re-evaluation: A different solvent might provide better discrimination between the two salts.[8]
-
Adjust Stoichiometry: Experiment with using 0.5 to 1.0 equivalents of the resolving agent. Sometimes, using a substoichiometric amount can favor the crystallization of the less soluble salt.[11]
-
Verify Purity: Ensure both the starting racemate and the resolving agent are pure. Impurities can disrupt the crystal lattice and lead to the inclusion of the undesired enantiomer.[12]
-
Challenges in Enzymatic Kinetic Resolution
Enzymatic resolution offers high selectivity under mild conditions but is limited to a theoretical maximum yield of 50% for the desired product.[13] It relies on an enzyme (e.g., a lipase) to selectively acylate or hydrolyze one enantiomer, allowing for separation of the reacted from the unreacted material.[13][14]
Question: My enzymatic reaction has low conversion or is very slow.
-
Potential Causes:
-
Inactive Enzyme: The enzyme may be denatured due to improper storage, pH, or temperature.
-
Suboptimal Conditions: The reaction pH, temperature, or solvent is not ideal for enzyme activity.
-
Inhibitors: Impurities in the substrate could be inhibiting the enzyme.
-
-
Recommended Solutions:
-
Use Fresh Enzyme: Ensure the enzyme is active using a known substrate as a positive control.[12]
-
Optimize Conditions: Screen different temperatures (e.g., 30°C, 45°C, 60°C) and pH values. The choice of organic solvent can also dramatically affect enzyme activity and selectivity.[12][15]
-
Increase Enzyme Loading: While not always cost-effective, increasing the amount of enzyme can boost the reaction rate.[15]
-
Question: The enantiomeric excess of my product (or remaining starting material) is poor.
-
Potential Causes:
-
Reaction Overtaken 50% Conversion: In a classic kinetic resolution, the e.e. of the product is highest at low conversion, while the e.e. of the unreacted starting material is highest at conversions greater than 50%. Letting the reaction run too long will decrease the e.e. of the product.[12][15]
-
Low Enzyme Selectivity (E-factor): The enzyme may not be sufficiently selective for your specific aminotetrahydrofuranol substrate.
-
Racemization: The product or starting material may be racemizing under the reaction conditions.[15]
-
-
Recommended Solutions:
-
Monitor Reaction Progress: This is critical. Take aliquots at regular intervals and analyze the conversion and e.e. of both the substrate and product by chiral HPLC. Stop the reaction at the optimal point.[9][12][15] For example, to achieve >99% e.e. for the product, the reaction might need to be stopped at ~40% conversion.[9]
-
Screen Different Enzymes: Test a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or other hydrolases to find one with a higher E-factor for your substrate.[16]
-
Lower the Temperature: Reducing the reaction temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate.[15]
-
Issues in Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a powerful tool for both analytical determination of e.e. and for preparative separation.[12] Success hinges on finding the right combination of a chiral stationary phase (CSP) and mobile phase.[17]
Question: I am seeing poor or no separation of enantiomers on my chiral column.
-
Potential Causes:
-
Incorrect Column Choice: The selected CSP is not suitable for your aminotetrahydrofuranol. Polysaccharide-based phases (cellulose or amylose derivatives) are often the "go-to" choice for initial screening due to their broad applicability.[14][18]
-
Suboptimal Mobile Phase: The mobile phase composition (solvents and additives) is not right for achieving separation.[19]
-
Analyte Derivatization: The polar nature of aminotetrahydrofuranols can sometimes lead to poor peak shape.
-
-
Recommended Solutions:
-
Systematic Column Screening: There is no substitute for empirically screening a set of diverse CSPs.
-
Mobile Phase Optimization:
-
Normal Phase: Start with a standard mobile phase like hexane/isopropanol (90:10). Systematically vary the ratio and try other alcohols like ethanol.[19]
-
Additives: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can significantly improve peak shape and resolution.[19] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used.[20]
-
-
Consider Derivatization: To improve chromatography and detection sensitivity, consider derivatizing the amine with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[17]
-
Switch Chromatography Mode: If normal phase fails, explore polar organic, reversed-phase, or Supercritical Fluid Chromatography (SFC), as polysaccharide columns are versatile across these modes.[14][18] SFC is often faster and uses less solvent, making it a preferred platform for chiral separations in many labs.[20]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which resolution technique should I choose: crystallization, enzymatic, or chromatography? A1: The choice depends on your scale, timeline, and available resources.
-
Diastereomeric Salt Crystallization: Best for large-scale (multi-gram to kg) synthesis. It is often the most economical method but requires significant upfront development to find the right conditions.[3][4]
-
Enzymatic Resolution: Excellent for moderate scales and offers high selectivity under mild conditions. However, the yield is theoretically limited to 50% unless coupled with a racemization step.[2][13]
-
Preparative Chiral Chromatography (HPLC/SFC): Ideal for small to medium scales (mg to hundreds of grams). It is fast to develop but can be expensive and resource-intensive at larger scales.[4]
Q2: How do I select the right chiral resolving agent for my aminotetrahydrofuranol? A2: The selection is largely empirical.[10] It is recommended to perform a small-scale screen with a variety of commercially available chiral acids. The most common and effective choices for resolving amines are derivatives of tartaric acid (like dibenzoyl- or di-p-toluoyl-tartaric acid), mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.[21][22] An ideal agent forms a well-defined, crystalline salt with one enantiomer that has significantly lower solubility than the other.[5]
Q3: My resolution has a theoretical maximum yield of 50%. How can I improve the overall process yield? A3: To exceed the 50% limit, the unwanted enantiomer must be recycled.[10] This is achieved by racemizing the unwanted enantiomer from the mother liquor and re-introducing it into the resolution process.[23] For some amines, this can be accomplished by forming a non-chiral imine intermediate, which is then reduced back to the racemic amine.[23] This "Resolution-Racemization-Recycle" strategy is key for an economical and sustainable process.[10]
Q4: How do I accurately measure the enantiomeric excess (e.e.) of my sample? A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method.[8][19] It requires developing an analytical method on a chiral column that can baseline-separate the two enantiomers. The e.e. is then calculated from the integrated peak areas of the two enantiomers. Chiral Gas Chromatography (GC) can also be used for volatile compounds.[19]
Section 3: Visual Workflows & Data
Workflow 1: Decision Logic for Selecting a Resolution Strategy
Caption: Decision tree for selecting an appropriate chiral resolution strategy based on production scale.
Workflow 2: General Process for Diastereomeric Salt Resolution
Caption: Step-by-step workflow for chiral resolution via diastereomeric salt formation and crystallization.
Table 1: Comparison of Primary Resolution Techniques
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography (SFC/HPLC) |
| Principle | Different solubility of diastereomers[5] | Selective reaction of one enantiomer[13] | Differential interaction with a Chiral Stationary Phase[14] |
| Typical Scale | Grams to Multi-Kilograms[3] | Milligrams to Kilograms | Milligrams to Grams (can be scaled)[4] |
| Max Yield | ~100% (with recycle)[2] | 50% (without recycle)[13] | >95% (instrument dependent) |
| Pros | Highly scalable, cost-effective at scale[4] | High enantioselectivity, mild conditions[13] | Rapid method development, high purity, broadly applicable[4] |
| Cons | Development can be slow/empirical, requires a suitable handle (acid/base)[4] | Limited to 50% yield, enzyme cost/stability can be an issue | High capital and solvent cost, lower throughput at scale[4] |
Section 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening
This protocol outlines a screening process to identify a suitable resolving agent and solvent system.
Materials:
-
Racemic aminotetrahydrofuranol
-
Panel of chiral resolving acids (e.g., L-DTTA, D-DTTA, (S)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid)
-
Panel of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate)
-
Test tubes or small vials, heating block, vortex mixer
Procedure:
-
Stock Solutions: Prepare stock solutions of your racemic amine and each resolving agent in a suitable solvent (e.g., methanol).
-
Screening Setup: In a series of test tubes, add a defined amount of the racemic amine solution (e.g., 0.1 mmol).
-
Solvent Addition: To each tube, add a different screening solvent (e.g., 1 mL). Heat gently to ensure complete dissolution.
-
Agent Addition: Add 0.5 equivalents of a resolving agent stock solution to each tube.
-
Crystallization: Allow the tubes to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.
-
Observation: Visually inspect the tubes for the formation of crystalline solids. Note the solvent and resolving agent combination that yields a good amount of precipitate.
-
Isolation & Analysis: For promising hits, repeat the experiment on a slightly larger scale (e.g., 100 mg). Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.[8]
-
Liberation & e.e. Check: Liberate the free amine from the salt by dissolving it in water and adding a base (e.g., 1M NaOH) until the pH is >10. Extract the amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.[8] Analyze the enantiomeric excess using a validated chiral HPLC method.
Protocol 2: Analytical Chiral HPLC Method Development
This protocol provides a starting point for developing a method to determine the e.e. of your aminotetrahydrofuranol.
Instrumentation & Columns:
-
HPLC or UHPLC system with UV detector
-
A set of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA, IB, IC, etc.)
Procedure:
-
Column Selection: Start with a widely applicable column, such as one based on an amylose or cellulose phenylcarbamate derivative.[17]
-
Initial Mobile Phase (Normal Phase):
-
Prepare a mobile phase of 90:10 Hexane/Isopropanol (v/v).
-
Add 0.1% Diethylamine (DEA) to the mobile phase to improve the peak shape of the basic amine.
-
-
Initial Run:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject a solution of the racemic aminotetrahydrofuranol (~1 mg/mL).
-
Run the analysis for 15-20 minutes, monitoring at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
-
Optimization:
-
No Separation: If no separation is observed, change the alcohol modifier (e.g., to ethanol) or switch to a different column.
-
Poor Resolution: If peaks are present but not baseline-resolved, systematically vary the percentage of the alcohol modifier (e.g., try 95:5, 80:20 Hexane/Alcohol). Lowering the alcohol content generally increases retention and can improve resolution.
-
Poor Peak Shape: If peaks are tailing, adjust the concentration of the basic additive (e.g., try 0.2% DEA).
-
-
Validation: Once baseline separation is achieved, confirm the method's robustness and use it to quantify the e.e. of your resolved samples by integrating the peak areas.[19]
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
- BenchChem Technical Support. (2025, December). Troubleshooting poor enantiomeric excess in chiral resolution. BenchChem.
- BenchChem Technical Support. (2025). A Comparative Guide to Chiral Resolving Agents for Amines: Featuring Di-2-thienylglycolic Acid. BenchChem.
- Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- BenchChem Technical Support. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines. BenchChem.
- The Royal Society of Chemistry. (2017).
- Hübner, H., et al. (2005). Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists. Journal of Medicinal Chemistry, 48(18), 5879-5887.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- BioDuro. (2018, March 23).
- BenchChem Technical Support. (2025). Overcoming low enantiomeric excess in 5,6,7,8-Tetrahydroquinolin-8-ol resolution. BenchChem.
- OrgoSolver. Resolution of Racemic Mixtures.
- Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 1-10.
- I.B.S. Chiral HPLC Method Development.
- Ni, Y., et al. (2025, November 7). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
- BenchChem Technical Support. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. BenchChem.
- Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
- BenchChem Technical Support. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem.
- Pharmaceutical Technology. (2025, March 11). Chiral Resolution with and without Resolving Agents.
- Musa, M. M. (2019, November 22). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
- Chemistry LibreTexts. (2022, July 11). 6.
- Livingstone, R., & Mangas-Sanchez, J. (2021). Enzymatic Kinetic Resolution by Addition of Oxygen.
- ResearchGate. (n.d.). Discovering Drugs Through Biological Transformation: Role of Pharmacologically Active Metabolites in Drug Discovery.
- Abraham, A., et al. (2025, November 17). Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase.
- Spangenberg, T., et al. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- BenchChem Technical Support. (2025). Improving enantiomeric excess in asymmetric synthesis. BenchChem.
- Chemistry LibreTexts. (2023, January 14). 5.9: Racemic Mixtures and the Resolution of Enantiomers.
- MDPI. (2024, May 28). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery.
- BenchChem Technical Support. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
- IntechOpen. (2018, September 19).
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions. BenchChem.
- Element Lab Solutions. HPLC Chiral Columns.
- Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205.
- Young, R. (2022, March 1). The underappreciated hydroxyl in drug discovery. Royal Society of Chemistry.
- Pharmaguideline.
- Dalal Institute. Methods of Resolution.
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Issues with the stability of furan rings in acidic conditions
Welcome to the Technical Support Center for Furan Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yields, dark resinous byproducts, or complete loss of furanic APIs during routine synthesis and purification.
The furan ring is a privileged scaffold in drug development and biomass conversion. However, its electron-rich heteroaromatic nature makes it notoriously labile in acidic environments. This guide is designed to move beyond generic advice—we will deconstruct the thermodynamic and kinetic causality of furan degradation and provide self-validating protocols to ensure absolute control over your synthetic workflows.
The Mechanistic Reality: Why Acid Degrades Furans
To successfully troubleshoot furan degradation, one must first understand the fundamental molecular causality. The oxygen atom within the furan ring donates its lone pairs into the π-system, creating an electron-rich aromatic core. When exposed to Brønsted or Lewis acids, the α-carbons (C2 and C5) become highly susceptible to electrophilic attack[1].
Protonation at these sites initiates a cascade: the ring loses its aromaticity, forming a reactive oxocarbenium intermediate, which is rapidly attacked by water. This ultimately drives an acid-catalyzed ring-opening event (often referred to as the reverse Paal-Knorr reaction), yielding linear 1,4-dicarbonyl compounds[1][2]. Left unchecked, these reactive dicarbonyls undergo aldol-type condensations, leading to complex oligomeric mixtures and dark-colored resins[3].
Pathway of acid-catalyzed furan ring-opening and subsequent resinification.
Diagnostic FAQs & Troubleshooting Guides
Q1: My furan-containing compound degrades completely during standard silica gel chromatography. How do I fix this? A: Standard silica gel possesses mildly acidic surface silanol groups. While seemingly benign, this microenvironment is sufficiently acidic to protonate electron-rich furans, initiating oxocarbenium formation and subsequent ring cleavage directly on the column[1]. The Fix: You must neutralize the stationary phase. Pre-treat the silica with a non-nucleophilic base or add a neutralizing agent like triethylamine (~0.1-1% v/v) to your mobile phase eluent to buffer the active sites[1]. Alternatively, consider neutral alumina or crystallization techniques.
Q2: How do functional substituents on the furan ring alter its stability in acidic media? A: Stability is fundamentally dictated by the electron density of the heteroaromatic system. Electron-donating groups (e.g., alkyls, hydroxyls) increase electron density, drastically accelerating electrophilic protonation and ring-opening[2]. Conversely, incorporating strong electron-withdrawing groups (EWGs)—such as fluorine atoms or cyano groups—at the α-carbon positions markedly reduces electron density. This steric and electronic deactivation inhibits protonation, thereby dramatically improving the furan ring's stability under acidic conditions[4].
Q3: My reaction generates multiple unexpected byproducts alongside a dark brown sludge. Is this related to furan degradation? A: Yes. When substituted furans undergo acid hydrolysis, the primary degradation products are 1,4-dicarbonyl compounds[1]. However, these acyclic intermediates are highly reactive. Under sustained acidic conditions, they participate in cross-condensations, rapid polymerization, and resinification, leading to the dark, intractable sludge you are observing[3]. To prevent this, strictly limit reaction times and neutralize aqueous workups to a pH of ~4-7 as rapidly as possible[3].
Quantitative Kinetics of Furan Degradation
To rationally design reaction conditions, it is critical to rely on kinetic data rather than chemical intuition alone. The table below summarizes the causality between reaction media, substituents, and degradation rates.
| Furan Substrate Profile | Acid System & Conditions | Kinetic Rate Constant / Stability Metric | Mechanistic Causality & Insight |
| Unsubstituted Furans | Standard Silica Gel (Mildly acidic) | Rapid degradation (T½ in minutes to hours) | High electron density at unhindered α-carbons makes them highly susceptible to silanol protonation[1]. |
| F-containing EWG Furans | Aqueous H₂SO₄ | High stability (Intact after prolonged exposure) | Strong EWGs delocalize electron density away from C2/C5, sterically and electronically blocking electrophilic attack[4]. |
| 2-Hydroxyacetyl furan (2-HAF) | 1.37 M H₂SO₄ at 170 °C | The sulfate anion acts to inhibit further rehydration relative to halogens, slowing the overall decomposition cascade[5]. | |
| 2-Hydroxyacetyl furan (2-HAF) | 1.37 M HCl at 170 °C | Chloride ions act synergistically to accelerate the acid-catalyzed decomposition, leading to faster ring-cleavage[5]. |
Self-Validating Experimental Protocols
To troubleshoot effectively, you must utilize protocols that inherently confirm the validity of their own results. The following workflow establishes a self-validating system for assessing furan stability.
Step-by-step workflow for self-validating furan stability across acidic pH gradients.
Protocol: Closed-Loop Furan Stability Assessment in Acidic Media
Objective: To definitively determine the half-life of a furanic compound without confounding variables like precipitation or physical adherence.
Step 1: Preparation of Matrices Prepare aqueous buffer solutions at targeted pH values (e.g., pH 2, 4, and 7). Dissolve the furan-containing API in a miscible, inert co-solvent (e.g., Acetonitrile) to form a concentrated stock[1].
Step 2: Internal Standard (IS) Integration (Self-Validation Step) Select a structurally similar but acid-stable compound (e.g., a heavily fluorinated or fully saturated analog) as an Internal Standard. Spike the IS into the buffer matrices. Causality: Using an IS decouples true chemical degradation from physical losses (such as precipitation or vial adsorption). If the IS signal drops proportionally to your analyte, you have a solubility issue, not a stability issue[1].
Step 3: Baseline Quenching (T=0) Immediately upon mixing the furan stock into the acidic buffer, extract a 100 µL aliquot and quench it into 900 µL of a neutralizing basic buffer (e.g., pH 8 Phosphate buffer). Causality: Establishing a Time-Zero (T=0) baseline validates your extraction efficiency and ensures degradation is not occurring within the analytical autosampler[1].
Step 4: Kinetic Sampling & LC-MS Analysis Incubate the sealed vials at the target reaction temperature. Withdraw aliquots at standardized intervals (e.g., 10m, 30m, 1h, 4h), quenching immediately. Analyze via LC-MS to track both the disappearance of the parent mass and the emergence of the +18 Da mass (corresponding to the addition of H₂O and the formation of the 1,4-dicarbonyl).
Step 5: Mass Balance Closure Plot the molar loss of the furan against the molar gain of the 1,4-dicarbonyl. Causality: The system validates itself when Mass In = Mass Out. If the furan is disappearing but the dicarbonyl is not accumulating proportionally, the dicarbonyl is undergoing secondary polymerization[3]. You must lower your temperature or reduce acid concentration to isolate the target mechanism.
References
- Source: pharmaguideline.
- Source: benchchem.
- Source: researchgate.
- Source: acs.
- Source: benchchem.
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Technical Support Center: Residual Catalyst Remediation in Aminotetrahydrofuran Synthesis
Welcome to the Technical Support Center. As drug development increasingly leverages sp³-rich architectures, N-heterocycles like aminotetrahydrofurans have become essential building blocks for nucleoside mimetics and targeted therapeutics[1]. However, synthesizing these motifs frequently relies on heavy transition metal catalysts—such as Iron (Fe) in stereoselective [3+2] annulations[1] or Palladium (Pd) in cross-coupling methodologies[2].
Due to the potent bidentate chelating ability of the amine and the tetrahydrofuran oxygen, these transition metals bind strongly to the final product. Removing them to meet stringent regulatory limits requires rigorous, mechanism-driven purification protocols rather than standard chemical workups.
Quantitative Baselines: The Regulatory Targets
Before troubleshooting metal contamination, researchers must establish their target thresholds. The3 categorize and restrict metals based on their inherent toxicity and the drug's route of administration[3].
Table 1: ICH Q3D Permitted Daily Exposures (PDE) for Common Synthesis Catalysts [4]
| Element | ICH Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) | Regulatory Implication (for a 10g daily dose) |
| Palladium (Pd) | 2B | 100 | 10 | 1 | Strict control required; max 10 ppm for Oral Option 1[4]. |
| Platinum (Pt) | 2B | 108 | 10.8 | 1.1 | Strict control required via engineered scavengers. |
| Ruthenium (Ru) | 2B | 100 | 10 | 1 | Insufficient data for some routes, highly restricted[3]. |
| Iron (Fe) | - | High/Exempt | High/Exempt | High/Exempt | Low risk; primarily managed for aesthetic/yield reasons. |
Logical Troubleshooting Workflow
Caption: Logical, step-wise workflow for removing and validating transition metal catalysts from aminotetrahydrofuran APIs.
Frequently Asked Questions (FAQs)
Q: Why are standard aqueous washes failing to remove Palladium (Pd) from my aminotetrahydrofuran intermediates? A: Aminotetrahydrofurans are structurally predisposed to act as potent multidentate ligands. The lone electron pairs on the amine nitrogen and the tetrahydrofuran oxygen ring create a chelating pocket that binds heavy transition metals tightly. While an2 clears macro-agglomerates (debulking the catalyst from ~1% down to ~1000 ppm), the molecularly chelated Pd requires solid-state scavengers[2]. To strip the metal, you must introduce a resin containing functional groups (e.g., thiols, thioureas, or trimercaptotriazine) that possess a higher thermodynamic binding affinity for the metal than your API[5].
Q: Scavenger resins are reducing the yield of my target API. How do I fix this? A: Yield loss during scavenging is typically caused by non-specific physisorption—where the polar amine groups of your product stick to the porous backbone of the scavenger (silica or polystyrene) rather than just the functionalized ligands[6]. Solution: Switch to a highly cross-linked, macroporous gel like 5 or 7, which minimizes generalized matrix interactions[5][7]. Additionally, wash the filtered resin heavily with a polar aprotic solvent (e.g., THF) to elute physically trapped products without displacing the covalently bound metal.
Q: Is there a synthetic route that avoids transition metals entirely? A: Yes. Recent advances in biocatalysis allow the synthesis of THF-amines using ω-transaminases (e.g., HEwT from Halomonas elongata). However, researchers must actively monitor stereochemistry. 8 depending on conditions—high organic co-solvent concentrations favor the (S)-enantiomer, while high ionic strengths (e.g., 2 M NaCl) push the enzyme to become (R)-selective[8].
Step-by-Step Methodology
Protocol: Batch-Mode Palladium Scavenging using Functionalized Resins
Objective: Drive residual Pd from ~1,000 ppm to < 10 ppm via a self-validating thermodynamic exchange.
1. Debulking (Pre-treatment)
-
Action: Dissolve the crude aminotetrahydrofuran in dichloromethane (DCM) or THF. Filter the entire mixture through a tightly packed Celite pad.
-
Causality: Palladium frequently agglomerates into "Pd black" during processing. Resins have defined micropores that cannot capture large macroscopic agglomerates[2]. Celite removes this bulk mass, preventing premature saturation of the expensive scavenger resin.
2. Baseline Quantification (Self-Validation Checkpoint 1)
-
Action: Extract a 1 mL aliquot and submit for preliminary ICP-MS testing.
-
Causality: Scavenger stoichiometry is based strictly on the mass of the residual metal, not the mass of your API. Guessing the equivalent ratio leads to incomplete scavenging or excessive resin waste.
3. Scavenger Loading
-
Action: Based on the ICP-MS result, add 3 to 5 mass equivalents of a sulfur-based silica scavenger (e.g., 9 or QuadraPure TU) directly into the solution[7][9].
4. Thermodynamic Agitation
-
Action: Mechanically stir the heterogeneous mixture for 16–24 hours, maintaining a gentle heat of 30–40 °C[2].
-
Causality: This is a dynamic equilibrium reaction. The thermal energy (40 °C) provides the necessary activation energy to break the strong Pd-amine coordination bonds of your product, allowing the free metal to diffuse into the resin pores where it covalently binds to the denser sulfur traps.
5. Visual Confirmation (Self-Validation Checkpoint 2)
-
Action: Observe the color of the liquid and the resin beads.
-
Causality: As the scavenging reaches completion, the organic solution will become completely colorless, while the solid resin matrix absorbs a dark red/black hue representing the trapped metal[10]. If the liquid remains tinted, equilibrium has not been reached (add more resin or time).
6. Filtration and Final Assay
-
Action: Filter off the resin using a sintered glass funnel. Wash the captured resin with 2 column volumes of fresh solvent to recover transiently absorbed API. Submit the concentrated filtrate for post-scavenge ICP-MS.
Table 2: Typical Step-wise Efficacy for Pd-Removal in Heterocyclic APIs
| Process Step | Typical Starting Pd | Typical Final Pd | Mechanistic Action |
| Celite Filtration | >10,000 ppm | ~8,600 ppm | Physical separation of insoluble large Pd particulates[2]. |
| Aqueous Chelator Wash | ~8,600 ppm | ~1,000 ppm | Hydrophilic extraction of weakly bound complexes into the aqueous phase[2]. |
| Macroporous Resin | ~1,000 ppm | < 10 ppm | Irreversible covalent trapping within functionalized pores[2][9]. |
References
-
ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) - 11
-
Palladium Extraction Following Metal-Catalyzed Reactions - ACS Publications - 6
-
User Guide QuadraPure Metal Scavengers - Sigma-Aldrich -7
-
Guideline for Elemental Impurities Q3D(R2) - ICH - 3
-
Iron-Catalyzed [3 + 2] Annulation of Aminocyclopropanes with Aldehydes: Stereoselective Synthesis of Aminotetrahydrofurans - Organic Letters -1
-
SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues - Technology Networks -9
-
ICH Q3D Elemental Impurities Guidelines & Implementation - Triphase Pharma Solutions - 4
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific - 2
-
Metal Scavenging using bulk SiliaMetS functionalized silica - SiliCycle - 10
-
Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF-Amine - PMC - 8
-
Biotage® MP-TMT - Palladium Scavenger - Norlab - 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. onyxipca.com [onyxipca.com]
- 3. database.ich.org [database.ich.org]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. norlab.com [norlab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF‐Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Aminotetrahydrofurans for Pharmaceutical Research and Development
Abstract
The 3-aminotetrahydrofuran moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceutical agents due to its favorable physicochemical properties and ability to form key interactions with biological targets. Its synthesis, particularly in an enantiomerically pure form, is a critical step in the development of new therapeutics. This guide provides an in-depth comparison of the most prevalent and impactful synthetic routes to 3-aminotetrahydrofurans. We will dissect four primary strategies: nucleophilic substitution from 3-hydroxytetrahydrofurans, reductive amination of tetrahydrofuran-3-one, transformations from chiral pool starting materials, and the ring-opening of tetrahydrofuran-derived epoxides. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators—such as yield, stereocontrol, scalability, and safety—this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in their synthetic endeavors.
Introduction: The Enduring Significance of the 3-Aminotetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a common feature in a vast array of natural products and synthetic molecules. When functionalized with an amino group at the 3-position, it becomes a versatile chiral building block in drug discovery.[1] The 3-aminotetrahydrofuran scaffold offers a unique combination of properties: the ether oxygen can act as a hydrogen bond acceptor, while the amino group provides a key site for further functionalization or can serve as a hydrogen bond donor or basic center. This duality, combined with the conformational constraints of the five-membered ring, allows for precise three-dimensional positioning of substituents to optimize binding with protein targets.
A notable example of its application is in the antiarrhythmic drug Tecadenoson, which highlights the value of this specific structural unit in creating potent and selective therapeutics.[2] The chirality at the C3 position is often crucial for biological activity, making stereoselective synthesis a paramount concern for chemists in the field.[1] The choice of synthetic route can have profound implications not only on the laboratory scale but also on the feasibility of large-scale production, impacting cost, safety, and environmental footprint.
Key Synthetic Strategies: A Detailed Comparison
This section provides a granular analysis of four principal methodologies for synthesizing 3-aminotetrahydrofurans. Each strategy is evaluated for its mechanistic logic, practical execution, and overall efficiency.
Route A: Nucleophilic Substitution from 3-Hydroxytetrahydrofurans
This is arguably the most direct and widely employed approach, starting from the readily available 3-hydroxytetrahydrofuran.[3] The core principle involves converting the hydroxyl group, a poor leaving group, into a more labile one, followed by displacement with a nitrogen nucleophile. Two primary variants of this strategy exist: a two-step activation/displacement sequence and the one-pot Mitsunobu reaction.
This classic two-step approach first involves activating the alcohol, typically by converting it to a sulfonate ester (e.g., tosylate or mesylate). This transforms the hydroxyl into an excellent leaving group. The subsequent step is a standard SN2 reaction with an azide source, most commonly sodium azide. The resulting 3-azidotetrahydrofuran is then reduced to the target amine, often via catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like triphenylphosphine (Staudinger reaction).
Causality Behind Experimental Choices:
-
Activation: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are chosen in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated. This activation is crucial as the hydroxyl group itself is not susceptible to direct displacement.
-
Nucleophilic Substitution: Sodium azide is a robust and efficient nucleophile for SN2 reactions. The reaction is typically run in a polar aprotic solvent (e.g., DMF) to maximize the nucleophilicity of the azide anion. A key advantage of this method is the complete inversion of stereochemistry at the C3 center, a hallmark of the SN2 mechanism.
-
Reduction: Catalytic hydrogenation is often preferred for its clean conversion and simple workup (filtration of the catalyst).
Critique: While this route is high-yielding, it carries significant safety risks. Sodium azide is acutely toxic, and the organic azide intermediates are potentially explosive, necessitating careful handling and precluding heating.[2][4] This poses a considerable barrier to large-scale industrial production.[2]
Experimental Protocol: (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran [2]
-
Tosylation: To a solution of (S)-3-hydroxytetrahydrofuran in pyridine at 0°C, slowly add p-toluenesulfonyl chloride. Stir the mixture at 0°C for 4 hours, then allow it to warm to room temperature overnight.
-
Workup: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
-
Azidation: Dissolve the tosylate in anhydrous DMF and add sodium azide. Heat the mixture to 80°C and stir for 12 hours.
-
Workup: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully to give crude (R)-3-azidotetrahydrofuran.
-
Reduction: Dissolve the crude azide in methanol, add a catalytic amount of 10% Pd/C, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) overnight.
-
Final Workup: Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure to afford (R)-3-aminotetrahydrofuran.
Diagram: Azide Displacement Route
Caption: Synthesis via activation, azide displacement, and reduction.
The Mitsunobu reaction provides an elegant one-pot alternative for achieving the same stereochemical inversion.[5] It directly converts a primary or secondary alcohol into various functional groups, including amines, using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6] For amine synthesis, a nitrogen nucleophile like phthalimide or diphenylphosphoryl azide (DPPA) is included in the reaction mixture.
Causality Behind Experimental Choices:
-
Reagent System: The PPh₃/DEAD system forms a key phosphonium intermediate with the alcohol, converting the hydroxyl into an excellent leaving group in situ.[6]
-
Nucleophile: Phthalimide is a common choice as the nitrogen source. Its acidity (pKa ≈ 8.3) makes it suitable for the reaction conditions, and the resulting phthalimide can be easily cleaved (e.g., using hydrazine) to release the primary amine. Using an azide source like DPPA also works but re-introduces the safety concerns of azides.[4]
-
Stereochemistry: The reaction proceeds via a clean SN2 pathway, resulting in a predictable and complete inversion of the stereocenter.[5][7] This reliability is a major advantage for asymmetric synthesis.
Critique: A significant drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate byproduct.[4] Removing these byproducts can complicate purification, often requiring chromatography. Furthermore, the reagents are relatively expensive, making the process less cost-effective for large-scale synthesis compared to other methods.
Experimental Protocol: Mitsunobu Reaction with Phthalimide [4]
-
Setup: To a solution of (S)-3-hydroxytetrahydrofuran, triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF at 0°C, add DIAD (1.5 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC for the consumption of the starting alcohol and the formation of a white precipitate (TPPO).
-
Workup: Dilute the mixture with ethyl acetate and filter to remove the precipitated byproducts. Wash the filtrate with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography to yield N-((R)-tetrahydrofuran-3-yl)phthalimide.
-
Deprotection: Dissolve the phthalimide intermediate in ethanol and add hydrazine hydrate. Reflux the mixture for 4 hours.
-
Final Workup: Cool the reaction, acidify with HCl, and filter to remove the phthalhydrazide byproduct. Concentrate the filtrate and basify with NaOH solution. Extract the product with dichloromethane, dry the organic layer, and concentrate to yield (R)-3-aminotetrahydrofuran.
Diagram: Mitsunobu Reaction Pathway
Caption: Stereospecific synthesis using the Mitsunobu reaction.
Route B: Reductive Amination of Tetrahydrofuran-3-one
Reductive amination is a cornerstone of amine synthesis and provides a powerful route to 3-aminotetrahydrofurans from tetrahydrofuran-3-one.[8] The reaction condenses the ketone with an ammonia source (such as ammonia or ammonium acetate) to form an imine or enamine intermediate in situ, which is then reduced to the amine without being isolated.[9]
Causality Behind Experimental Choices:
-
Starting Material: Tetrahydrofuran-3-one is accessible via oxidation of 3-hydroxytetrahydrofuran.[3]
-
Reducing Agent: The choice of reducing agent is critical. Mild, selective hydrides are preferred to avoid reduction of the ketone starting material before imine formation. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is less reactive towards ketones but highly effective at reducing the protonated imine intermediate.[8] Other systems like H₂ with a metal catalyst (e.g., Ni, Co) can also be highly effective and are often used in industrial settings.[8]
-
Stereochemistry: This route produces a racemic mixture unless a chiral reducing agent or a chiral auxiliary is employed. Asymmetric variations have been developed but add complexity and cost to the process.
Critique: The primary limitation of the standard procedure is the lack of stereocontrol, yielding a racemic product. While suitable for applications where the racemate is acceptable or can be resolved later, it is less ideal for directly accessing a single enantiomer. However, its operational simplicity, use of relatively safe reagents, and high efficiency make it a very attractive method for producing the racemic amine.
Experimental Protocol: Racemic 3-Aminotetrahydrofuran via Reductive Amination [8]
-
Setup: In a round-bottom flask, dissolve tetrahydrofuran-3-one and ammonium acetate (5-10 eq.) in methanol. Stir the solution at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (or a safer alternative like sodium triacetoxyborohydride) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding dilute HCl until the solution is acidic. Remove the methanol under reduced pressure.
-
Final Workup: Basify the aqueous residue with concentrated NaOH solution and extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to give 3-aminotetrahydrofuran.
Diagram: Reductive Amination Workflow
Caption: Synthesis of racemic amine from a ketone precursor.
Route C: From Chiral Pool Starting Materials
Leveraging the inherent chirality of readily available natural products, such as amino acids or sugars, is a powerful strategy in asymmetric synthesis. This approach avoids the need for chiral catalysts or resolution steps by building the target molecule from an enantiomerically pure starting material.
A multi-step synthesis starting from L-aspartic acid can produce enantiopure (S)-3-aminotetrahydrofuran hydrochloride.[2] The sequence typically involves:
-
Protection: Protection of the amine (e.g., as a benzoyl amide) and esterification of the carboxylic acids.
-
Reduction: Reduction of both ester groups to form a protected 1,4-butanediol derivative. This step often requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), which can be challenging to handle on a large scale.[2]
-
Cyclization: Acid-catalyzed cyclization (dehydration) of the diol to form the tetrahydrofuran ring.
-
Deprotection and Salt Formation: Removal of the protecting group and conversion to the hydrochloride salt.
Critique: This route is quite long (often 6 steps) and the use of strong, non-selective reducing agents like LiAlH₄ presents industrial scalability challenges.[2] However, it provides excellent enantiopurity, starting from an inexpensive chiral material.[10]
A more recent and industrially viable approach starts with (R)-tetrahydrofuran-3-formic acid.[2] This method involves a two-step sequence:
-
Amidation: The carboxylic acid is converted to the primary amide. This is typically done by activating the acid (e.g., forming an acid chloride with thionyl chloride) and then reacting it with ammonia.
-
Hofmann Degradation: The primary amide is treated with a mixture of sodium hydroxide and sodium hypochlorite, which induces a rearrangement to the amine with one fewer carbon atom.
Critique: This route is reported to be highly efficient, with a short production cycle, high yield, and stable product quality, making it well-suited for industrial production.[2] It avoids the use of highly toxic or explosive reagents and proceeds without racemization. The primary challenge may be the commercial availability and cost of the enantiopure starting material, (R)-tetrahydrofuran-3-formic acid.
Experimental Protocol: (R)-3-Aminotetrahydrofuran via Hofmann Degradation [2]
-
Amidation: Dissolve (R)-tetrahydrofuran-3-formic acid (1.0 eq.) in dichloromethane. Add triethylamine (a catalytic amount) and cool in an ice-salt bath. Add thionyl chloride (1.5 eq.) and stir for 30 minutes. Remove volatiles under reduced pressure. To the residue, add 25% aqueous ammonia and react at room temperature for 2 hours. Filter and dry the solid to obtain (R)-tetrahydrofuran-3-carboxamide.
-
Hofmann Degradation: Mix sodium hydroxide (3.0 eq.) and a 12% sodium hypochlorite solution (2.0 eq.) and cool to 0°C. Add the (R)-tetrahydrofuran-3-carboxamide (1.0 eq.) and stir for 30 minutes. Warm the mixture to 65°C and stir for 1 hour.
-
Workup: Cool the reaction to room temperature and extract with dichloromethane. Dry the organic phase and concentrate to obtain a solid. Recrystallize to yield pure (R)-3-aminotetrahydrofuran.
Diagram: Hofmann Degradation Route
Caption: Chiral synthesis from a formic acid precursor.
Comparative Analysis and Data Summary
To facilitate a direct comparison, the key performance metrics for each synthetic strategy are summarized below. The values represent typical or reported outcomes and can vary based on specific substrates and reaction optimization.
| Synthetic Route | Starting Material | Typical Overall Yield | Stereocontrol | Number of Steps | Scalability | Key Safety/Environmental Issues |
| A1: Azide Displacement | (S)-3-Hydroxytetrahydrofuran | High (~70-85%) | Excellent (Inversion) | 3 | Poor | Use of toxic NaN₃; explosive azide intermediates.[2] |
| A2: Mitsunobu Reaction | (S)-3-Hydroxytetrahydrofuran | Moderate (~60-75%) | Excellent (Inversion) | 2 | Moderate | Stoichiometric phosphine oxide waste; expensive reagents.[4] |
| B: Reductive Amination | Tetrahydrofuran-3-one | High (~80-95%) | None (Racemic) | 1 | Excellent | Use of hydride reagents; potential cyanide byproduct with NaBH₃CN. |
| C1: From L-Aspartic Acid | L-Aspartic Acid | Moderate | Excellent (Retention) | ~6 | Poor | Use of LiAlH₄; long reaction sequence.[2] |
| C2: Hofmann Degradation | (R)-THF-3-formic acid | High (~85-95%) | Excellent (Retention) | 2 | Excellent | Use of corrosive base and bleach; generally safe reagents.[2] |
Conclusion and Future Outlook
The synthesis of 3-aminotetrahydrofurans can be accomplished through several distinct and effective strategies, each with a unique profile of advantages and disadvantages.
-
For laboratory-scale, stereospecific synthesis where absolute control over chirality is paramount, the Mitsunobu reaction (Route A2) offers a reliable, albeit costly, method with predictable inversion of stereochemistry. The azide displacement route (Route A1) is also highly effective for stereochemical inversion but carries significant safety burdens that may be unacceptable in many laboratory environments.
-
When a racemic mixture is sufficient or when a downstream resolution is planned, reductive amination (Route B) stands out as the most direct, high-yielding, and operationally simple method.
-
For large-scale, industrial production of an enantiomerically pure product, the Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide (Route C2) appears to be the superior choice.[2] Its high yield, short sequence, use of inexpensive and relatively safe reagents, and demonstrated scalability make it an economically and logistically attractive option, provided the chiral starting material is accessible.
The continued importance of the 3-aminotetrahydrofuran scaffold in drug discovery will undoubtedly drive further innovation in its synthesis. Future efforts will likely focus on developing catalytic asymmetric versions of the reductive amination or exploring novel biocatalytic routes that can offer high stereoselectivity under environmentally benign conditions, further expanding the synthetic chemist's toolkit for accessing these valuable building blocks.
References
-
ResearchGate. (n.d.). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Retrieved from ResearchGate. [Link]
- Google Patents. (2015). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
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Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from Wikipedia. [Link]
- Google Patents. (2019). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from Organic Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
NIH National Library of Medicine. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from NIH National Library of Medicine. [Link]
-
PubMed. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Retrieved from PubMed. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Master Organic Chemistry. [Link]
-
DTU Research Database. (1997). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Retrieved from DTU Research Database. [Link]
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NIH National Library of Medicine. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. Retrieved from NIH National Library of Medicine. [Link]
-
Arkat USA. (2014). Recent advances in asymmetric Strecker reactions. Retrieved from Arkat USA. [Link]
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MDPI. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Retrieved from MDPI. [Link]
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YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from YouTube. [Link]
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NIH National Library of Medicine. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from NIH National Library of Medicine. [Link]
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Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from Master Organic Chemistry. [Link]
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Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from Purdue University. [Link]
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NIH National Library of Medicine. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from NIH National Library of Medicine. [Link]
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NIH National Library of Medicine. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from NIH National Library of Medicine. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from Organic Chemistry Portal. [Link]
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NIH National Library of Medicine. (2004). Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. Retrieved from NIH National Library of Medicine. [Link]
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Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from Organic Syntheses. [Link]
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Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from Chemistry Steps. [Link]
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Scirp.org. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Retrieved from Scirp.org. [Link]
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Biological activity of aminotetrahydrofuran vs aminotetrahydropyran analogs
Topic: Biological Activity of Aminotetrahydrofuran vs. Aminotetrahydropyran Analogs
Executive Summary
As a Senior Application Scientist navigating the complexities of structure-activity relationships (SAR), I routinely encounter one of the most deceptively simple modifications in medicinal chemistry: ring expansion. The substitution of a 5-membered aminotetrahydrofuran (amino-THF) core with a 6-membered aminotetrahydropyran (amino-THP) core—or vice versa—is not merely the addition of a methylene unit. It represents a profound shift in conformational entropy, spatial geometry, and hydrogen-bond vectorization.
This guide systematically evaluates the comparative biological activity of these two highly versatile scaffolds. By analyzing their physical properties against real-world molecular targets (Spliceosomes, HIF-1, and HIV-1 Protease), this document provides researchers and drug development professionals with a clear framework for selecting the optimal oxygen heterocycle for targeted drug design.
Conformational & Physicochemical Causality
To understand the biological discrepancies between these analogs, we must first establish the physical causality dictating their interactions within a binding pocket:
-
Amino-THP (6-Membered Ring): The THP ring predominantly assumes a highly stable, rigid chair or boat conformation. This rigidity locks the amine and other substituents into fixed axial or equatorial vectors. THP analogs are preferred when a drug target requires high-fidelity, rigid presentation of a functional group (e.g., covalent warheads).
-
Amino-THF (5-Membered Ring): The THF ring prefers a flexible envelope or twist conformation, undergoing rapid pseudorotation. Furthermore, the oxygen atom in THF is generally more sterically accessible than in THP, making it a superior hydrogen-bond acceptor. THF is fundamentally superior for navigating tight, sterically constrained active sites.
Case Studies in Biological Activity
The physiological impact of these conformational realities is best demonstrated through documented target-inhibition assays.
Case Study A: Spliceosome Modulation (Rigidity is Required)
The natural product FR901464 is a potent spliceosome inhibitor. The native molecule features a THP ring that rigidly positions a spiroepoxide to covalently bind the PHF5A-SF3B1 spliceosome complex[1].
-
Result: When researchers synthesized a THF analog of this core, the flexible envelope conformation shifted the vector of the spiroepoxide. Consequently, the THF analog was three orders of magnitude (1,000-fold) less potent than the corresponding THP analogs[1].
Case Study B: HIF-1 Inhibition (Flexibility is Required)
Manassantin A is a natural inhibitor of hypoxia-inducible factor 1 (HIF-1), a crucial target in oncology. Its biological activity heavily relies on a 2,5-trans-THF core[2].
-
Result: Medicinal chemistry campaigns synthesizing a 2,6-cis-THP core analog observed complete loss of activity. The rigid THP chair conformation disrupted the geometric spatial arrangement necessary for the molecule's side chains to bind effectively to the target[2].
Case Study C: HIV-1 Protease Inhibition (H-Bonding is Required)
In the development of next-generation HIV-1 protease inhibitors (PIs) such as Darunavir analogs, researchers utilized fused cyclopentane-THF (Cp-THF) and bis-THF scaffolds as P2 ligands[3].
-
Result: The precise positioning of the THF oxygen is essential for critical hydrogen-bonding with aspartate residues in the viral protease backbone. Expanding the core to larger six-membered rings like THP or dioxane severely disrupted this interaction via steric clashing, drastically reducing antiviral potency[3].
Quantitative Data Comparison
| Property / Activity Metric | Amino-Tetrahydrofuran (THF) Core | Amino-Tetrahydropyran (THP) Core |
| Dominant Conformation | Envelope / Twist (Highly flexible) | Chair / Boat (Rigidly fixed) |
| Substituent Presentation | Rapidly shifting pseudo-axial/equatorial | Strict axial or equatorial vectors |
| Ring Oxygen H-Bonding | High accessibility; strong acceptor | Sterically shielded; weaker acceptor |
| Spliceosome Inhibition | Inactive (> 1,000 nM) due to poor vector | Potent (Single-digit nM)[1] |
| HIF-1 Transactivation | Potent (Accommodates tight pockets)[2] | Inactive (Conformational clash)[2] |
| HIV-1 Protease Binding | High Affinity (Optimal Asp H-bond)[3] | Reduced Affinity (Steric bulk)[3] |
Experimental Validation & Methodologies
Robust drug discovery requires self-validating experimental systems. Below are the standard operating protocols for synthesizing and profiling these analogs, engineered with intrinsic control mechanisms.
Protocol 1: Biocatalytic Synthesis of Chiral Amine Scaffolds
Standard synthetic routes to functionalized THP/THF amines are fraught with poor stereoselectivity. Using a highly targeted transaminase approach resolves this.
-
Preparation: Dissolve the precursor cyclic ketone (e.g., dihydrofuran-3-one or tetrahydropyran-3-one) in a buffered solution (pH 7.5).
-
Enzymatic Catalysis: Introduce the (S)-selective transaminase from Halomonas elongata (HEwT) alongside a PLP cofactor and isopropylamine as the amine donor[4].
-
Self-Correcting Shift (Causality): By intentionally increasing the ionic strength of the reaction mixture (e.g., adding 2 M NaCl), researchers can deliberately invert or enhance the enantiopreference of the enzyme toward the (R)-THF-amine. This forces the thermodynamic equilibrium forward, preventing backward transamination and product inhibition[4].
-
Isolation: Filter the biocatalyst, adjust the pH to 11 to deprotonate the target amine, and extract via organic solvent.
Protocol 2: Self-Validating Dual-Luciferase Assay (HIF-1 Evaluation)
When screening the analogs, raw biological inhibition data must be decoupled from general cellular cytotoxicity.
-
Co-Transfection: Transfect HEK-293T cells transiently with two distinct vectors: pGL3-5 × HRE-Luc (a hypoxia-responsive Firefly luciferase) and pRL-SV40 (a constitutively active Renilla luciferase)[2].
-
Hypoxic Induction: Incubate cells in a 1% O₂ environment for 24 hours, simultaneously treating them with serially diluted amino-THF or amino-THP analogs.
-
Validation Logic (Causality): Measure Firefly luminescence first, quench the reaction, and immediately measure Renilla luminescence. Self-Validating Check: If only Firefly luminescence drops, the compound is a specific HIF-1 inhibitor (like the THF analog). If both signals drop simultaneously, the compound is non-specifically cytotoxic, invalidating it as a targeted therapeutic.
Interaction & Workflow Diagrams
Fig 1. Biocatalytic workflow for parallel synthesis and self-validating screening of amine scaffolds.
Fig 2. Target site geometry logic dictating the selection of THF vs THP heterocycle scaffolds.
Comprehensive References
-
Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC Source: National Institutes of Health (NIH) URL:[Link][1]
-
Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link][3]
-
Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale Source: ResearchGate URL:[Link][4]
Sources
- 1. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of aminotetrahydrofuran derivatives
Structure-Activity Relationship (SAR) & Comparative Efficacy Guide: Aminotetrahydrofuran Derivatives as Multi-Target Directed Ligands (MTDLs) in CNS Drug Discovery
Executive Summary
Historically, central nervous system (CNS) drug discovery has relied on the "one-drug, one-target" paradigm. While this yields transient symptomatic relief, it routinely fails to modify disease progression in complex neurodegenerative landscapes like Alzheimer’s disease (AD) and Rett syndrome. As an Application Scientist in medicinal chemistry, I frequently encounter the limitations of standard symptomatic agents like acetylcholinesterase inhibitors (AChEIs).
This technical guide critically examines the aminotetrahydrofuran scaffold—a class of Multi-Target Directed Ligands (MTDLs) that act as mixed Muscarinic and Sigma-1 (σ1) receptor agonists. Using the prototypical derivative ANAVEX2-73 (Blarcamesine) as our benchmark[1], we will dissect its structure-activity relationship (SAR), compare its physiological efficacy against conventional therapies, and outline a self-validating experimental protocol for evaluating novel analogs.
Structural Rationale: The Aminotetrahydrofuran Pharmacophore
The transition from rigid azacyclic rings (e.g., arecoline and quinuclidine cores) to the more flexible aminotetrahydrofuran core was driven by the necessity to engage multiple discrete receptor pockets simultaneously. The aminotetrahydrofuran scaffold successfully meets the three-dimensional pharmacophore requirements of the σ1 receptor—which demands a basic nitrogen flanked by primary and secondary hydrophobic regions—while preserving the necessary geometry to modulate muscarinic receptors (M1–M4)[2][3].
Table 1: SAR Breakdown of the Aminotetrahydrofuran Scaffold
| Structural Modification | Causality / Target Effect | Optimal Motif |
| Heterocyclic Core | The 5-membered oxygen-containing ring provides optimal spatial distancing between the hydrophobic domain and the amine basic center. Modifies conformational flexibility[2]. | Tetrahydrofuran > Tetrahydropyran (6-membered) > rigid Azanorbornane. |
| C2 Hydrophobic Bulk | Deep hydrophobic engagement is critical for anchoring the molecule within the σ1 receptor’s binding pocket[3]. | 2,2-diphenyl substitution ensures high lipophilicity and blood-brain barrier (BBB) penetration. |
| C3 Amine Tail | The basic nitrogen provides an essential proton-acceptor site (hydrogen bonding) required for σ1 receptor and M1-M4 target engagement[2]. | N,N-dimethylmethanamine tail optimizes the basicity (pKa) for CNS protonation. |
| Stereochemistry | Spatial arrangement controls selectivity. E.g., specific enantiomers drastically shift binding affinity toward M1-positive allosteric modulation[2]. | Analogs utilizing isolated (S)-enantiomers often show superior selectivity profiles. |
Mechanistic Superiority: Upstream Modulation vs. Downstream Relief
The fundamental failure of conventional AChEIs (like Donepezil) lies in their mechanism: they simply inhibit the breakdown of acetylcholine. Over time, receptors desensitize, and the underlying cellular destruction (oxidative stress, Tau hyperphosphorylation, Aβ oligomerization) continues unabated.
Aminotetrahydrofurans operate fundamentally upstream. By engaging the σ1 receptor—a chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)—these derivatives restore calcium homeostasis, rescue mitochondrial ATP production, and synergize with muscarinic M1 activation to inhibit GSK-3β[1][3]. This prevents the hyperphosphorylation of Tau proteins and reduces Aβ toxicity at its source[4][5].
Upstream multi-target mechanism of aminotetrahydrofurans vs single-target symptomatic drugs.
Head-to-Head Comparative Efficacy
To objectively measure the value of the aminotetrahydrofuran class, we must benchmark it against standard-of-care alternatives. The data below synthesizes established performance metrics for Blarcamesine against Donepezil and Memantine[2][3][6].
Table 2: Quantitative Performance Profile
| Parameter / Metric | Blarcamesine (Aminotetrahydrofuran) | Donepezil (Alternative 1) | Memantine (Alternative 2) |
| Primary Mechanism | Mixed σ1 agonist / M1-M4 Modulator | Acetylcholinesterase Inhibitor | NMDA Receptor Antagonist |
| σ1 Receptor Affinity | IC50 = ~0.86 µM | Weak/Negligible | Negligible |
| M1 Receptor Affinity | IC50 = 3.3 - 5.2 µM | Negligible | Negligible |
| Target Pathway | Disease-modifying (Mitochondrial, ER) | Symptomatic (Cholinergic) | Symptomatic (Excitotoxicity) |
| GSK-3β / Tau Impact | Blocks Tau hyperphosphorylation[4] | No direct effect on Tau | Mild indirect regulation |
| Aβ25-35 Protection | Protects at low doses (0.01-3.0 mg/kg)[6] | Fails to prevent Aβ toxicity | Variable/Moderate protection |
Scientific Causality: The aminotetrahydrofuran derivative outperforms single-target drugs in neuroprotection because it targets the endoplasmic reticulum's stress response. Even with moderate muscarinic affinities (low micromolar), the synergy between σ1 activation and muscarinic modulation provides profound in vivo effects that far exceed those of high-affinity single-target drugs[5][6].
Experimental Methodology: A Self-Validating Protocol
When testing newly synthesized aminotetrahydrofuran analogs, you must construct a workflow that validates both target engagement and phenotypic outcome. A self-validating system utilizes orthogonal controls to ensure off-target effects are not confounding the data.
Step-by-step validation workflow for aminotetrahydrofuran target engagement and efficacy.
Step 1: Highly Selective Radioligand Displacement Assays
-
Protocol: Treat cell homogenates expressing σ1 and σ2 receptors with [³H]-(+)-pentazocine (for σ1) and [³H]-DTG in the presence of (+)-pentazocine (for σ2). Introduce the aminotetrahydrofuran analog at escalating concentrations (0.1 nM to 100 µM).
-
The "Why": (+)-pentazocine is highly selective for σ1 over σ2. Utilizing this highly specific radioligand ensures that the measured displacement is a genuine representation of σ1 engagement, preventing the false positive profiles frequently seen with non-specific ligands.
Step 2: Cellular Assays (Mitochondrial ROS Rescue)
-
Protocol: Expose isolated primary hippocampal neurons to synthetic Aβ25-35 oligomers to induce oxidative stress. Treat with the aminotetrahydrofuran analog and measure reactive oxygen species (ROS) via DCFDA fluorescence.
-
The "Why": Adding a selective σ1 antagonist (like BD1047) to a secondary control well creates a self-validating loop. If BD1047 blocks the protective effect of your analog, you have definitively proven causality: the neuroprotection is specifically driven by σ1 activation[6].
Step 3: In Vivo Modeling (Aβ25-35 ICV Injection)
-
Protocol: Perform intracerebroventricular (ICV) injection of Aβ25-35 in non-transgenic mice. Administer the target aminotetrahydrofuran compound intraperitoneally (e.g., 0.3 to 3.0 mg/kg)[6].
-
The "Why": Transgenic AD models often develop extreme compensatory mechanisms due to lifelong mutations. Acute ICV injection of Aβ25-35 directly and immediately mimics the acute neuroinflammatory and oxidative stress environment of an active neurodegenerative cascade, providing a cleaner background to observe drug efficacy[5][6].
Step 4: Behavioral Output
-
Protocol: Run the subjects through a spontaneous alternation Y-maze (evaluating spatial working memory) and a passive avoidance procedure (evaluating non-spatial memory).
-
The "Why": Structural integrity means nothing if it does not translate to cognitive preservation. Combining two distinct memory evaluation paradigms ensures that the observed anti-amnesic effects are robust and pathway-independent[6].
Conclusion
The shift toward the aminotetrahydrofuran scaffold represents a significant evolution in medicinal chemistry. By abandoning rigid, high-affinity single-target structures in favor of optimized flexibility, drugs like Blarcamesine successfully bridge the gap between target multiplicity and disease-modifying reality. For development teams, leveraging this SAR framework—while rigorously validating target engagement via the protocols outlined above—will accelerate the identification of next-generation neuroprotective therapeutics.
References
-
Title: A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative Source: National Institutes of Health (PubMed) URL: [Link]
-
Title: Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives Source: MDPI URL: [Link]
Sources
- 1. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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Quantification of enantiomeric excess using chiral derivatizing agents
Quantification of Enantiomeric Excess Using Chiral Derivatizing Agents: A Comparative Guide
In drug development and asymmetric synthesis, assigning absolute stereochemistry and accurately quantifying enantiomeric excess (ee) are critical milestones. Because enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be directly distinguished by standard Nuclear Magnetic Resonance (NMR) spectroscopy or conventional high-performance liquid chromatography (HPLC)[1][2].
To overcome this, analytical chemists rely on symmetry-breaking interventions. While direct methods like Chiral Stationary Phases (CSPs) dominate high-throughput manufacturing, Chiral Derivatizing Agents (CDAs) remain the gold standard for foundational research, trace analysis, and absolute configuration assignments.
This guide provides an objective, data-backed comparison of CDAs against alternative chiral analytical methods, alongside self-validating experimental protocols to ensure scientific integrity in your ee quantification workflows.
Mechanistic Causality: How CDAs Break Symmetry
The core logic of a CDA is to convert a mixture of indistinguishable enantiomers into a mixture of thermodynamically distinct diastereomers through covalent bond formation[2].
When a racemic analyte (a mixture of R and S enantiomers) reacts with an enantiomerically pure CDA (e.g., S-CDA), it forms two diastereomeric products: R-analyte/S-CDA and S-analyte/S-CDA[1][3]. Because these diastereomers have different spatial geometries, they exhibit distinct non-bonded interactions, leading to:
-
Distinct NMR Chemical Shifts (
): Variations in magnetic shielding allow the baseline resolution of peaks, enabling straightforward integration to quantify the ee[4]. -
Different Chromatographic Retention Times (
): Differential interactions with standard reversed-phase achiral columns allow separation without the need for expensive chiral columns[5][6].
Analytical workflow for enantiomeric excess determination using chiral derivatizing agents.
Two Pillar Reagents: Mosher’s Acid and Marfey’s Reagent
-
Mosher's Acid (MTPA):
-methoxy- -trifluoromethylphenylacetic acid is the premier CDA for alcohols and amines[1]. Causality of Design: MTPA deliberately lacks an -proton. This prevents enolization under basic coupling conditions, ensuring absolute stereochemical fidelity (zero racemization) during the reaction[1][2]. Furthermore, the group introduces a strong anisotropic effect and allows the use of NMR, which has a broad chemical shift window and zero background interference from the analyte[7][8]. -
Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide is highly specific for analyzing amino acids[5]. Causality of Design: The nucleophilic substitution of the fluorine atom by an amino group yields diastereomers with profound structural differences. The dinitrophenyl group acts as a powerful chromophore, enabling sub-nanogram detection limits via UV absorbance (340 nm) or LC-MS/MS[9][10].
Comparative Analysis: CDAs vs. Alternative Methodologies
When choosing an analytical strategy, researchers must weigh method development time, cost, and the specific data required (e.g., simple ee quantification vs. absolute configuration determination).
Decision matrix categorizing chiral analysis strategies in pharmaceutical development.
Table 1: Objective Comparison of Chiral Analytical Methods
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Stationary Phases (CSP-HPLC) | Chiral Solvating Agents (CSAs) |
| Primary Mechanism | Covalent conversion to stable diastereomers[1]. | Transient interactions with a chiral column phase[11]. | Non-covalent transient diastereomeric complexes in NMR[11]. |
| Instrumentation | Standard NMR or standard reversed-phase HPLC[2][9]. | Specialized Chiral HPLC/GC columns. | Standard NMR. |
| Method Development | Low. Universal protocols exist for MTPA/FDAA[3][9]. | High. Requires empirical screening of multiple column chemistries[11]. | Medium. Highly solvent- and temperature-dependent[12]. |
| Absolute Configuration | Yes. Definitive via Advanced Mosher Method[4]. | No. Requires independent synthetic standards. | Rarely. Difficult to establish predictable spatial models. |
| Cost & Applicability | Highly economical; ideal for complex/novel molecules[10]. | High upfront column costs; standard for process QC[11]. | Economical but limited to analytes capable of strong H-bonding. |
| Primary Risk | Kinetic Resolution: Incomplete reactions skew ee calculations[3]. | Co-elution: Enantiomers may not resolve on the chosen phase. | Signal Broadening: Rapid exchange rates can blur NMR peaks[1][12]. |
Performance Data Note: Experimental studies indicate that MTPA derivatization coupled with
Self-Validating Experimental Protocol: MTPA Derivatization
A critical vulnerability when utilizing CDAs is the risk of kinetic resolution . Because the reaction occurs between a chiral reagent and a chiral analyte, one enantiomer will inherently react faster than the other. If the reaction is halted before
To ensure trustworthiness, the protocol below forces the reaction to completion and includes an internal validation step.
Workflow: Derivatization of a Chiral Secondary Alcohol with Mosher’s Acid Chloride
Materials:
-
Chiral alcohol analyte (~5 mg)
-
Enantiopure (R)- and (S)-MTPA-Cl (
equivalents)[3][4] -
Anhydrous deuterated pyridine (
) or with catalytic DMAP -
Dry NMR tubes
Causal Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the chiral alcohol in 0.6 mL of anhydrous
in a dry NMR tube. Reasoning: Total exclusion of water prevents the competitive hydrolysis of MTPA-Cl back into Mosher's acid, which would stall the reaction. -
Base Addition: Add 3.0 equivalents of anhydrous deuterated pyridine and a catalytic crystal of DMAP. Reasoning: Pyridine acts as an acid scavenger. DMAP is a highly nucleophilic catalyst essential for driving the esterification of sterically hindered secondary alcohols to absolute completion.
-
Derivatization: Add 1.5 to 2.0 equivalents of (R)-MTPA-Cl[4]. Reasoning: Using an excess of the CDA is the primary defense against kinetic resolution artifacts. It ensures both the fast-reacting and slow-reacting enantiomers are quantitatively derivatized[3].
-
Reaction Monitoring (The Validation Step): Cap the tube and monitor the reaction in the NMR spectrometer. Track the disappearance of the carbinol proton of the starting alcohol. Do not calculate ee until the starting material signal is undetectable (
conversion). -
Data Acquisition & Quantification: Once complete, acquire both
and NMR spectra. Identify the separated signals for the two diastereomers. -
Cross-Verification: Repeat the exact process in a parallel tube using (S)-MTPA-Cl. The ee quantified from the (R)-MTPA tube must match the ee quantified from the (S)-MTPA tube within instrumental error margins (
).
Logical sequence for determining absolute configuration via the Advanced Mosher Method.
Conclusion
While Chiral Stationary Phases (CSPs) remain highly effective for routine quality control of established pharmaceuticals[11], Chiral Derivatizing Agents—specifically Mosher's Acid for NMR and Marfey's Reagent for HPLC/LC-MS—offer unmatched analytical autonomy. By transforming unresolvable enantiomers into structurally distinct diastereomers, CDAs bypass the need for specialized instrumentation[2]. As long as operators maintain strict adherence to reaction-completion protocols to avoid kinetic resolution, CDAs provide an incredibly robust, self-validating system for quantifying enantiomeric excess and establishing absolute molecular geometry.
References
-
Wikipedia Contributors. "Chiral derivatizing agent." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
ACS Omega. "Enhanced Stereochemical Analysis of
-Diastereomeric Amino Acids with Variants of Marfey's Reagent." ACS Publications. Available at:[Link] -
Scribd. "Chiral Derivatizing Agents in NMR Analysis." Scribd Organic Chemistry Documents. Available at:[Link]
-
NIH. "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers." PubMed Central. Available at:[Link]
-
AKJournals.
-Amino Acids." AKJournals. Available at: [Link] -
NIH. "Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS." PubMed Central. Available at:[Link]
-
Chiralpedia. "Part 7: Analytical Techniques for Stereochemistry." Chiralpedia. Available at:[Link]
-
Stereoelectronics. "Stereochemistry - Enantiomeric purity and the enantiomeric excess (e.e.) scale." Stereoelectronics.org. Available at:[Link]
-
NIH. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." PubMed Central. Available at:[Link]
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- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. scribd.com [scribd.com]
Safety Operating Guide
The Comprehensive Guide to Safe Handling, PPE, and Logistics for trans-4-Aminotetrahydrofuran-3-ol
In the fast-paced environment of drug development, laboratory safety is not merely a regulatory hurdle—it is a critical enabler of reliable, reproducible science. trans-4-Aminotetrahydrofuran-3-ol, typically supplied as its hydrochloride salt (CAS: 215940-96-8), is a highly versatile building block widely utilized in the synthesis of complex pharmaceutical intermediates[1][2].
However, due to its physical properties as a fine, hygroscopic, and irritant powder, handling this compound requires strict adherence to carefully validated safety and logistical protocols. This guide provides a self-validating framework for Personal Protective Equipment (PPE), operational workflows, and waste disposal, ensuring that researchers can work autonomously while minimizing risk.
Chemical Profiling and the Causality of Risk
Understanding why a chemical presents a hazard is the first step in effective risk mitigation. The hydrochloride salt of trans-4-Aminotetrahydrofuran-3-ol stabilizes the amine from premature oxidation, but it also renders the compound highly water-soluble. When airborne dust contacts the mucosal membranes of the eyes or respiratory tract, it rapidly dissolves, generating localized acidity and profound irritation.
Table 1: Physicochemical and Hazard Profile
| Parameter | Detail | Operational Consequence (Causality) |
| CAS Number | 215940-96-8 (HCl salt) / 330975-13-8 (Free base) | Confirms the salt form; ensures correct stoichiometry calculations for neutralization[3][4]. |
| Molecular Formula | C₄H₁₀ClNO₂ | Low molecular weight (139.58 g/mol ) fine solid[5]. |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; induces skin, eye, and respiratory irritation[6][7]. |
| Physical State | Solid (crystalline powder) | Prone to aerosolization during physical transfers (e.g., weighing), requiring strict draft controls[5]. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a passive exercise; it requires a tailored defense against the specific physicochemical properties of the handled material.
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: While the dry solid does not easily permeate intact nitrile, incidental contact with sweat-dampened skin or wet lab surfaces will instantly dissolve the HCl salt, leading to rapid skin irritation (H315)[6]. Gloves must be inspected for micro-tears prior to handling.
-
Eye Protection: ANSI Z87.1 or EN166 compliant chemical splash goggles with side shields. Causality: The powder form poses a distinct particulate hazard (H319). Standard safety glasses without full orbital seals are insufficient against drifting airborne dust.
-
Body Protection: Flame-resistant lab coat and closed-toe shoes. For bulk scale-up (>100g), a disposable Tyvek® sleeve protector is recommended to prevent particulate accumulation on standard woven cotton cuffs.
-
Respiratory Protection: Handling must be strictly confined to a standard chemical fume hood with a verified face velocity of ≥0.5 m/s. If engineering controls fail or bulk transfer outside a hood is unavoidable, an N95 (US) or FFP2 (EU) particulate respirator must be donned immediately due to acute H335 (respiratory tract) risks[6][8].
Operational Handling & Experimental Workflow
The following step-by-step methodology details the safe dispensing and utilization of trans-4-Aminotetrahydrofuran-3-ol in a standard amide coupling reaction, serving as a self-validating system for safe chemical manipulation.
Step-by-Step Methodology: Amide Coupling Setup
Step 1: Environmental Validation Check the fume hood monitor. Do not proceed unless the volumetric flow rate provides a steady face velocity of 0.5 m/s. This guarantees that irritating airborne particulates are continuously pulled away from the operator's breathing zone.
Step 2: PPE Donning and Material Staging Don nitrile gloves, lab coat, and chemical splash goggles. Pre-weigh standard reaction vials and stage the trans-4-Aminotetrahydrofuran-3-ol container alongside an anti-static weighing boat. Pro-tip: Using an anti-static ionizer gun on the spatulas and boats significantly reduces the electrostatic scatter of this highly crystalline powder.
Step 3: Dispensing and In Situ Neutralization
Carefully transfer the desired mass. Because the compound is supplied as a hydrochloride salt to preserve shelf-life (CID 69151115[2]), it must be neutralized to form the reactive free base.
Protocol: Add the solid to the reaction vessel containing a compatible anhydrous solvent (e.g., DMF or DCM). Under stirring, slowly inject 1.2 to 1.5 equivalents of a non-nucleophilic base, such as
Step 4: Decontamination Immediately seal the chemical stock container. Wipe down the micro-spatula and analytical balance with a 70% isopropanol solution. Dispose of the anti-static weighing boat directly into solid hazardous waste.
Workflow Visualization
The following diagram maps the critical logic path for operational safety and waste segregation.
Experimental workflow mapping for safe handling and waste segregation of amine salts.
Emergency Response & Logistical Disposal Plans
Even with rigorous preventative measures, operational deviations can occur. A pre-planned, step-by-step response neutralizes panic and limits chemical exposure.
Spill Mitigation Strategy
-
Isolate: If the powder spills outside the fume hood, immediately isolate the area and turn off nearby fans to prevent cross-drafts from aerosolizing the dust.
-
Protect: If not already wearing an N95/FFP2 respirator, don one prior to initiating cleanup to mitigate the severe H335 hazard[6].
-
Contain & Neutralize: Do not dry-sweep the powder, as this generates a hazardous dust cloud. Instead, gently cover the spill with a damp absorbent pad (wetted with water or dilute ethanol). The solvent will dissolve the salt, binding it to the pad safely[8].
-
Clean: Wipe the affected surface thoroughly with mild soap and water to remove any residual acidic or basic traces.
Waste Logistics & Disposal
Aqueous and solid waste must be strictly segregated according to standard EPA (or local equivalent) guidelines:
-
Solid Waste: Contaminated weighing boats, disposable spatulas, and wet spill-cleanup pads must be placed in a clearly labeled, double-bagged solid hazardous waste container designated for "Halogenated Organic Solids"[9].
-
Aqueous/Liquid Waste: The post-reaction quenched mixture, typically containing halogenated solvent, DIPEA, and unreacted amine residues, must be diverted to a "Halogenated Organic Liquid Waste" carboy. Ensure the carboy is adequately vented, as residual base and mixed solvents can gradually generate pressure over time.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69151115, (3R,4S)-4-aminooxolan-3-ol hydrochloride". PubChem. URL:[Link]
Sources
- 1. AB388653 | CAS 215940-96-8 – abcr Gute Chemie [abcr.com]
- 2. (3R,4S)-4-aminooxolan-3-ol hydrochloride | C4H10ClNO2 | CID 69151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combi-Blocks [combi-blocks.com]
- 4. 330975-13-8|trans-4-Aminotetrahydrofuran-3-ol|BLD Pharm [bldpharm.com]
- 5. CAS 215940-96-8: 3-Furanol, 4-aminotetrahydro-, hydrochlor… [cymitquimica.com]
- 6. 215940-96-8 | trans-4-Aminotetrahydrofuran-3-ol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. 204512-94-7 | Tetrahydrofuran-3-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
